molecular formula C11H10N2O B1349403 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 304477-40-5

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1349403
CAS No.: 304477-40-5
M. Wt: 186.21 g/mol
InChI Key: WJSFPCDQTDLOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFPCDQTDLOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345357
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304477-40-5
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, offering a valuable resource for professionals in drug discovery and development.

Core Properties and Data

This compound is a solid, appearing as white to pale yellow crystals.[1] It serves as a versatile intermediate in the synthesis of more complex molecules and is noted for its potential applications in the development of new therapeutic agents, owing to the established pharmacological importance of the pyrazole scaffold.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 304477-40-5[1]
Molecular Formula C₁₁H₁₀N₂O[1][5]
Molecular Weight 186.21 g/mol [5]
Appearance White or pale yellow crystals[1]
Melting Point 105 °C[1]
Boiling Point (Predicted) 356.4 ± 30.0 °C[1]
Density (Predicted) 1.13 ± 0.1 g/cm³[1]
Flash Point (Predicted) 169.4 °C[1]
Vapor Pressure (Predicted) 2.92E-05 mmHg at 25°C[1]
Refractive Index (Predicted) 1.593[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich heterocyclic compounds. The general approach involves the reaction of a corresponding hydrazone with the Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][6]

General Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

The synthesis of this compound can be adapted from established protocols for similar pyrazole derivatives.[6][8][9] The process begins with the synthesis of the precursor hydrazone, followed by cyclization and formylation.

Step 1: Synthesis of the Phenylhydrazone of Acetophenone

A mixture of acetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid.[2][9] The resulting phenylhydrazone precipitates upon cooling and can be purified by recrystallization.

Step 2: Vilsmeier-Haack Reaction

The synthesized phenylhydrazone is then subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by adding phosphorus oxychloride to chilled dimethylformamide. The hydrazone is then added to this reagent, and the mixture is heated.[6][9] The reaction introduces a formyl group at the 4-position of the newly formed pyrazole ring. The product is typically isolated by pouring the reaction mixture into ice water and neutralizing it, followed by filtration and recrystallization.[9]

Diagram 1: General Workflow for the Vilsmeier-Haack Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Workup and Purification Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Ethanol, Acetic Acid (cat.), Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Target_Compound This compound Hydrazone->Target_Compound Heating Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Target_Compound Workup Ice Water Quench, Neutralization Target_Compound->Workup Purification Filtration, Recrystallization Workup->Purification

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet for the aldehyde proton (~9.8-10.1 ppm).- A singlet for the pyrazole ring proton.- A singlet for the N-methyl protons.- Multiplets for the phenyl group protons.[10]
¹³C NMR - A signal for the aldehyde carbonyl carbon (~183-186 ppm).- Signals for the pyrazole ring carbons.- Signals for the phenyl group carbons.- A signal for the N-methyl carbon.[10]
IR (KBr, cm⁻¹) - A strong C=O stretching vibration for the aldehyde (~1660-1695 cm⁻¹).- C-H stretching vibrations for aromatic and methyl groups.- C=C and C=N stretching vibrations of the pyrazole and phenyl rings.[2][12]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][13] While specific biological studies on this compound are not extensively documented in the public domain, its structural features suggest it as a promising candidate for further investigation and as a key intermediate in the synthesis of novel bioactive molecules. The aldehyde functional group provides a convenient handle for derivatization to generate libraries of compounds for screening.[1]

Diagram 2: Potential Derivatization Pathways for Biological Screening

G cluster_0 Derivatization Reactions cluster_1 Resulting Compound Classes Start 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions Start->Condensation Oxidation Oxidation Start->Oxidation Amines Amines Reductive_Amination->Amines Alkenes Alkenes Wittig_Reaction->Alkenes Schiff_Bases_Hydrazones Schiff Bases/Hydrazones Condensation->Schiff_Bases_Hydrazones Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Biological Screening Biological Screening Amines->Biological Screening Alkenes->Biological Screening Schiff_Bases_Hydrazones->Biological Screening Carboxylic_Acids->Biological Screening

Caption: Potential derivatization pathways for generating compound libraries.

Safety Information

As an organic aldehyde, this compound should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin and eyes.[1] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

This technical guide serves as a foundational resource for researchers and scientists working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.

References

Technical Guide: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 304477-40-5

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis. Furthermore, it explores its role as a key building block in the development of novel therapeutic agents, particularly as a scaffold for selective COX-2 inhibitors in anti-inflammatory drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of technical information and methodologies.

Chemical and Physical Properties

This compound is a solid, crystalline compound, appearing as white or pale yellow crystals.[1] It is an organic compound with the chemical formula C11H10N2O.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 304477-40-5ChemBK[1]
Molecular Formula C11H10N2OChemBK[1]
Molecular Weight 186.21 g/mol ChemBK[1]
Melting Point 105 °CChemBK[1]
Boiling Point 356.4 ± 30.0 °C (Predicted)ChemBK[1]
Density 1.13 ± 0.1 g/cm³ (20 °C)ChemBK[1]
Flash Point 169.4 °CChemBK[1]
Vapor Pressure 2.92E-05 mmHg at 25°CChemBK[1]
Refractive Index 1.593ChemBK[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR Spectral data for the closely related compound 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows a singlet for the aldehyde proton around 9.97 ppm, signals for the phenyl group protons in the aromatic region (7.46-7.55 ppm), and a singlet for the methyl group protons at approximately 2.54 ppm.
¹³C NMR For 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde carbon appears around 183.8 ppm. Aromatic and pyrazole ring carbons resonate between 117.3 and 151.7 ppm, with the methyl carbon appearing at approximately 13.8 ppm.
IR (Infrared) The IR spectrum of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1676 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3065 cm⁻¹, and C-H stretching of the methyl group is seen near 2927 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum of the related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich heterocyclic compounds.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole-4-carbaldehydes.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Intermediate):

    • In a round-bottom flask, dissolve phenylhydrazine in ethanol.

    • Add ethyl acetoacetate dropwise to the solution while stirring.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid, 1-phenyl-3-methyl-5-pyrazolone, is filtered, washed with water, and dried.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride dropwise to ice-cold N,N-dimethylformamide with constant stirring.

    • To this freshly prepared Vilsmeier reagent, add the 1-phenyl-3-methyl-5-pyrazolone intermediate in portions, ensuring the temperature remains low.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat at 60-70°C for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a sodium hydroxide solution.

    • The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

G cluster_synthesis Synthesis of this compound Phenylhydrazine Phenylhydrazine Pyrazolone 1-phenyl-3-methyl-5-pyrazolone Phenylhydrazine->Pyrazolone Ethanol, Reflux EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pyrazolone FinalProduct 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Pyrazolone->FinalProduct Formylation VilsmeierReagent Vilsmeier Reagent (POCl3 + DMF) VilsmeierReagent->FinalProduct

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

Derivatives of pyrazole are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules.

Role as a Scaffold for COX-2 Inhibitors

A prominent application of this pyrazole derivative is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole ring is a core structural feature of several selective COX-2 inhibitors, including the well-known drug Celecoxib.

The general mechanism involves the binding of the pyrazole-based inhibitor to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G cluster_pathway COX-2 Inhibition Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation PyrazoleInhibitor 1-Methyl-3-phenyl-1H-pyrazole -4-carbaldehyde Derivative PyrazoleInhibitor->COX2 Inhibition

Caption: Mechanism of action for pyrazole-based COX-2 inhibitors.

Experimental Workflow for Screening Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from this compound can be evaluated using a standard in vitro experimental workflow.

G cluster_workflow In Vitro Anti-inflammatory Screening Workflow Start Synthesized Pyrazole Derivatives Treatment Treat cells with Pyrazole Derivatives Start->Treatment CellCulture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Induce Inflammation (e.g., with LPS) CellCulture->Stimulation Stimulation->Treatment Assay Measure Inflammatory Mediators Treatment->Assay NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Assay->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6) Assay->Cytokine_Assay COX2_Assay COX-2 Expression/ Activity Assay Assay->COX2_Assay Analysis Data Analysis & Hit Identification NO_Assay->Analysis Cytokine_Assay->Analysis COX2_Assay->Analysis

References

Spectral Data and Synthetic Protocol for 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O--INVALID-LINK--[1]
Molar Mass186.21 g/mol --INVALID-LINK--[1]
Melting Point105 °C--INVALID-LINK--[1]
Boiling Point356.4 ± 30.0 °C (Predicted)--INVALID-LINK--[1]
Density1.13 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--[1]

Spectral Data Summary

The following tables present representative spectral data for compounds structurally analogous to this compound. This data can be used to predict the spectral characteristics of the target compound.

¹H NMR Spectral Data of Analogous Compounds
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CDCl₃9.97 (s, 1H, CHO), 7.46-7.55 (m, 5H, Ar-H), 2.54 (s, 3H, CH₃)
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde [2][3]CDCl₃8.61 (s, 1H, aldehyde-H), 7.81 (d, 2H, J = 8.1 Hz, Ar-H), 7.46 (d, 2H, J = 8.1 Hz, Ar-H), 7.23 (d, 1H, J = 7.3 Hz), 7.04 (d, 2H, J = 8.3 Hz, Ar-H), 6.93 (d, 2H, J = 8.3 Hz, Ar-H), 2.34 (s, 3H, o-tolyloxy methyl), 2.22 (s, 3H, pyrazole methyl)
¹³C NMR Spectral Data of an Analogous Compound
CompoundSolventChemical Shift (δ, ppm)
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde [4]CDCl₃182.9, 153.8, 139.0, 136.7, 134.2, 133.8 (q, J = 33.8 Hz), 129.1, 128.5, 126.1, 125.9, 125.3, 123.7, 123.3, 122.6, 121.8 (q, J = 271.8 Hz)
IR Spectral Data of Analogous Compounds
CompoundSample PrepCharacteristic Peaks (cm⁻¹)
Derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde [5]KBr~3409 (Ar, C-H), ~1610 (Ar, C=N), ~1504 (Ar, C=C), ~1438 (Ar, C-N)
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde [4]KBr3106, 3062, 2840, 1695 (C=O), 1602, 1530, 1401, 1313, 1132, 856, 719
Mass Spectrometry Data of an Analogous Compound
CompoundIonization Methodm/z
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde [2][3][6]ESI-MS293.1 [M+H]⁺

Experimental Protocols

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles.[4][7][8][9][10] A plausible synthetic route is outlined below.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10]

Proposed Starting Material: 1-Methyl-3-phenyl-1H-pyrazole.

Reaction Scheme:

Vilsmeier-Haack Synthesis cluster_reactants Reactants cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Formylation cluster_product Product 1-Methyl-3-phenyl-1H-pyrazole 1-Methyl-3-phenyl-1H-pyrazole Intermediate Electrophilic Aromatic Substitution 1-Methyl-3-phenyl-1H-pyrazole->Intermediate DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at the same temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-Methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of this compound should form.

  • Purification: Filter the crude product, wash it with cold water, and dry it under a vacuum. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol-water mixture.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process and does not involve complex signaling pathways. The experimental workflow is visualized in the diagram above. The key logical relationship is the electrophilic aromatic substitution of the pyrazole ring by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

logical_relationship Start 1-Methyl-3-phenyl-1H-pyrazole Substitution Electrophilic Substitution Start->Substitution Vilsmeier Vilsmeier Reagent (DMF + POCl₃) Vilsmeier->Substitution Intermediate Iminium Salt Intermediate Substitution->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Logical flow of the Vilsmeier-Haack formylation reaction.

References

Delving into the Solubility Profile of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a white to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1]
Molar Mass 186.21 g/mol [1]
Melting Point 105 °C[1]
Boiling Point (Predicted) 356.4 ± 30.0 °C[1]
Density (Predicted) 1.13 ± 0.1 g/cm³[1]

Inferred Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in a range of common solvents is currently limited in publicly accessible literature. However, based on the solubility characteristics of analogous pyrazole-based compounds, a qualitative solubility profile can be inferred.

Structurally similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in solvents such as acetone.[2] The synthesis and purification procedures for various pyrazole derivatives frequently employ solvents like ethanol and dimethylformamide (DMF), suggesting that this compound is likely to be soluble in these polar organic solvents.[3][4]

Conversely, given its predominantly organic structure with a phenyl and a pyrazole ring, the compound is expected to have limited solubility in water. A structurally related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a reported aqueous solubility of 10.3 µg/mL at pH 7.4, indicating poor water solubility.[5]

A summary of the inferred solubility is presented below:

Solvent TypeExamplesInferred SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)GoodBased on the reported high solubility of similar pyrazole derivatives in these solvents for synthetic reactions.[2]
Polar Protic Ethanol, MethanolModerate to GoodCommonly used as recrystallization solvents for related compounds, indicating sufficient solubility at elevated temperatures and potentially moderate solubility at ambient temperatures.[2]
Less Polar Organic Acetone, DichloromethaneModerateThe presence of polar functional groups (carbonyl and pyrazole nitrogens) suggests some interaction with moderately polar solvents.[2]
Nonpolar Hexane, TolueneLowThe molecule possesses significant polarity, making it unlikely to be highly soluble in nonpolar solvents.
Aqueous WaterLowThe hydrophobic phenyl and methyl groups are expected to limit solubility in water.[5]

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data for this compound, a standardized experimental protocol is recommended. The following outlines a general method for determining the solubility of a crystalline organic compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Solubility_Determination_Workflow A Start: Excess solid compound and solvent in vial B Equilibration (Constant Temperature Agitation) A->B C Settling of undissolved solid B->C D Withdrawal of supernatant C->D E Filtration (Syringe Filter) D->E F Dilution of filtrate E->F G Analytical Quantification (e.g., HPLC) F->G H Calculation of Solubility G->H I End: Quantitative Solubility Data H->I

References

The Synthesis and Significance of Pyrazole-4-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective

The story of pyrazole-4-carbaldehydes is intrinsically linked to the broader history of pyrazole chemistry. The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr.[1] A significant milestone in pyrazole synthesis was achieved by Hans von Pechmann in 1898. While the pyrazole ring system has been known for over a century, pyrazole-4-carbaldehydes emerged as crucial synthetic intermediates much later, largely due to the development of efficient formylation techniques.

These compounds serve as versatile building blocks in medicinal chemistry, providing a scaffold for the synthesis of a wide array of biologically active molecules.[2][3] Their importance lies in the reactivity of the aldehyde group, which allows for the construction of more complex molecular architectures. Pyrazole-4-carbaldehydes are key precursors in the development of drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][4]

Core Synthetic Methodologies

The formylation of the pyrazole ring at the C4-position is the cornerstone of pyrazole-4-carbaldehyde synthesis. The electron-rich nature of the C4 position makes it susceptible to electrophilic attack.[5] Several methods have been developed, with the Vilsmeier-Haack reaction being the most prominent and widely used.[2]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the principal method for the synthesis of pyrazole-4-carbaldehydes.[2] It involves the formylation of a suitable pyrazole precursor, typically a hydrazone, using the Vilsmeier reagent (a chloromethyleniminium salt) generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

Plausible Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent. The electron-rich carbon at the 4-position of the pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final pyrazole-4-carbaldehyde.[5]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted Pyrazole-4-carbaldehydes

This protocol is a generalized procedure based on multiple reported syntheses.[1][7]

1. Preparation of the Hydrazone Precursor: a. Dissolve the substituted acetophenone (1 equivalent) and a substituted hydrazine (1 equivalent) in a suitable solvent such as methanol or ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Collect the precipitated hydrazone by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

2. Vilsmeier-Haack Formylation: a. In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise to ice-cooled N,N-dimethylformamide (DMF, used as solvent and reagent). Stir until the reagent is formed. b. Dissolve the dried hydrazone from step 1 (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent. c. Stir the reaction mixture at 60-70°C for 4-8 hours.[1][8] Monitor the reaction completion using TLC. d. After the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. e. Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the product precipitates. f. Collect the solid product by filtration, wash thoroughly with water, and dry. g. Purify the crude pyrazole-4-carbaldehyde by recrystallization from an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).[1]

Other Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole-4-carbaldehydes exist:

  • Oxidation of Pyrazole-4-methanols: This method involves the oxidation of the corresponding 4-hydroxymethylpyrazole. Various oxidizing agents can be employed for this transformation.

  • Metal-Mediated Formylation: This approach involves the lithiation of a protected pyrazole at the 4-position, followed by quenching the resulting organolithium species with a formylating agent like DMF.[9] This is particularly useful for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of pyrazole-4-carbaldehydes.

Table 1: Reaction Yields for Vilsmeier-Haack Synthesis

Precursor TypeSubstituentsYield (%)Reference
PhenylhydrazoneVarious aromatic56 - 79[10]
BenzoylhydrazonePhenyl, substituted phenylGood[1]
Hydrazone of galloyl hydrazideSubstituted phenylGood[3]
O-benzyl-1-phenyl-1H-pyrazole-60[9]

Table 2: Spectroscopic Characterization Data

TechniqueFunctional GroupCharacteristic SignalReference
¹H NMRAldehyde proton (-CHO)δ 9.8 - 10.14 ppm (singlet)[11][12]
¹H NMRPyrazole C5-Hδ 8.15 ppm (singlet)[11]
¹³C NMRAldehyde carbon (-CHO)δ ~183 ppm[11]
IR SpectroscopyCarbonyl stretch (C=O) of aldehyde1667 cm⁻¹[11]

Visualization of Synthetic and Experimental Workflows

Vilsmeier_Haack_Synthesis cluster_start Starting Materials cluster_vh Vilsmeier Reagent Formation Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Condensation (Acid catalyst) Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Condensation (Acid catalyst) Hydrazone->Product Formylation (Cyclization) DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier->Product Electrophilic Attack Hydrolysis Final Product Product->Hydrolysis Hydrolysis

Caption: Synthetic pathway for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Experimental_Workflow Start Synthesis (e.g., Vilsmeier-Haack Reaction) Workup Reaction Work-up (Quenching & Neutralization) Start->Workup Filtration Isolation of Crude Product (Filtration) Workup->Filtration Purification Purification (Recrystallization) Filtration->Purification Characterization Structure Elucidation & Purity Check Purification->Characterization NMR ¹H and ¹³C NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS TLC TLC/Elemental Analysis Characterization->TLC Final Pure Pyrazole-4-carbaldehyde NMR->Final IR->Final MS->Final TLC->Final

Caption: General experimental workflow for synthesis and characterization.

Applications in Drug Discovery and Development

Pyrazole-4-carbaldehydes are not typically therapeutic agents themselves but are pivotal intermediates in the synthesis of pharmacologically active compounds. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, and many approved drugs contain this core structure.

Anti-inflammatory Agents and COX-2 Inhibition

A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The well-known drug Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole core.[4]

Signaling Pathway: The anti-inflammatory mechanism of pyrazole-based COX-2 inhibitors involves the arachidonic acid pathway.[11]

  • Inflammatory stimuli trigger the release of arachidonic acid from cell membranes.

  • The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H₂ (PGH₂).

  • PGH₂ is further converted into various prostaglandins (like PGE₂) that are key mediators of inflammation, pain, and fever.[13]

  • Selective COX-2 inhibitors, often synthesized from pyrazole precursors, bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins.[6][11] This selectivity for COX-2 over COX-1 is thought to reduce gastrointestinal side effects associated with traditional NSAIDs.[11]

COX2_Pathway Inflammation Inflammatory Stimuli Membrane Membrane Phospholipids Inflammation->Membrane AA Arachidonic Acid Membrane->AA phospholipase A₂ PGH2 Prostaglandin H₂ AA->PGH2 COX2 COX-2 Enzyme COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE₂ etc.) PGH2->Prostaglandins Pain Pain, Fever, Inflammation Prostaglandins->Pain Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 INHIBITS

References

Potential Research Frontiers for 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Belonging to the pyrazole class of compounds, which are known for a wide array of pharmacological activities, this particular carbaldehyde is a key intermediate for the synthesis of a diverse range of novel molecules. The pyrazole nucleus is a prominent feature in several commercially available drugs, highlighting its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and, most importantly, potential research avenues. By exploring the known biological activities of structurally similar pyrazole derivatives, this document aims to inspire and direct future research and development efforts in oncology, infectious diseases, and inflammatory conditions.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. The presence of the pyrazole ring in drugs such as the anti-inflammatory celecoxib, the anti-obesity rimonabant, and the antipsychotic CDPPB underscores the pharmacological importance of this scaffold. This compound, with its reactive aldehyde group, is a valuable building block for creating extensive libraries of pyrazole-containing compounds for biological screening.

Physicochemical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for any drug discovery program. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance White or pale yellow crystalline solid[1]
Melting Point 105 °C[1]
Boiling Point (Predicted) 356.4 ± 30.0 °C[1]
Density (Predicted) 1.13 ± 0.1 g/cm³[1]
CAS Number 21487-48-9[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Reaction Scheme

The synthesis is a two-step process starting from acetophenone and methylhydrazine.

  • Formation of Hydrazone: Acetophenone is reacted with methylhydrazine to form the corresponding hydrazone.

  • Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent (POCl₃/DMF) to undergo cyclization and formylation, yielding the final product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-phenylethan-1-one 1-methylhydrazone

  • To a solution of acetophenone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Vilsmeier-Haack Reaction

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with constant stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this, add a solution of 1-phenylethan-1-one 1-methylhydrazone (1.0 eq) in DMF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Potential Research Areas and Biological Activities

While direct biological data for this compound is limited, the extensive research on its derivatives provides a strong rationale for its potential in various therapeutic areas. The aldehyde functional group is a key handle for derivatization to explore these activities.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: Many pyrazole-containing compounds have been identified as potent inhibitors of various kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K). The core pyrazole structure can be modified to achieve selectivity for specific kinase targets.

  • Apoptosis Induction: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins such as the Bcl-2 family (Bcl-2 and Bax) and caspases.

  • Tubulin Polymerization Inhibition: Some pyrazole analogues have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibition Pyrazole_Derivative->PI3K Pyrazole_Derivative->Bcl2

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

  • Bacterial DNA Gyrase Inhibition: Some pyrazoles have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This is a validated target for antibacterial drugs.

  • Disruption of Bacterial Cell Wall: Certain pyrazole-derived compounds have been shown to interfere with the integrity of the bacterial cell wall.

  • Broad-Spectrum Activity: Derivatives have been reported to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole-containing compounds are well-established as anti-inflammatory agents.

  • COX-1/COX-2 Inhibition: The most famous example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The pyrazole scaffold is key to its activity. By modifying the substituents on the this compound core, novel selective or dual COX-1/COX-2 inhibitors could be developed.

  • Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

anti_inflammatory_pathway Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX1 Potential for Non-selective Inhibition Pyrazole_Derivative->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Proposed Research Workflow

To systematically explore the potential of this compound, a structured research workflow is proposed.

research_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Derivatization Derivatization via Aldehyde Chemistry (e.g., Schiff bases, Knoevenagel, Wittig, etc.) Start->Derivatization Library Library of Novel Pyrazole Derivatives Derivatization->Library HTS High-Throughput Screening (HTS) Library->HTS Anticancer Anticancer Assays (MTT, Apoptosis, Kinase) HTS->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) HTS->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX, Cytokine) HTS->Anti_inflammatory Hit_ID Hit Identification Anticancer->Hit_ID Antimicrobial->Hit_ID Anti_inflammatory->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Conclusion

This compound represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the proven track record of the pyrazole scaffold in medicine make it an attractive core for medicinal chemistry campaigns. The potential research areas outlined in this guide—oncology, infectious diseases, and inflammation—are all areas of significant unmet medical need. By leveraging the synthetic versatility of the carbaldehyde group, researchers can generate diverse libraries of novel pyrazole derivatives for biological screening, paving the way for the discovery of the next generation of pyrazole-based drugs.

References

Reactivity of the Aldehyde Group in Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of an aldehyde group onto the pyrazole ring creates a versatile synthetic intermediate, known as a pyrazole carbaldehyde or formylpyrazole. The aldehyde functional group serves as a crucial handle for molecular elaboration, enabling a diverse array of chemical transformations to build complex, biologically active molecules.[4][5]

This guide provides a comprehensive overview of the reactivity of the aldehyde group in pyrazoles, focusing on its synthetic transformations, influencing factors, and applications in drug discovery. We will delve into key reaction classes, present quantitative data from the literature, provide detailed experimental protocols, and illustrate logical workflows relevant to the field.

Synthesis of Pyrazole Aldehydes

The reactivity of a pyrazole aldehyde is preceded by its synthesis. The most prevalent methods involve the formylation of a pre-formed pyrazole ring or the cyclization of precursors already containing the latent aldehyde functionality.

2.1 Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[6] This reaction typically involves treating an appropriate acetophenone hydrazone with the Vilsmeier reagent, which is a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] The reaction proceeds via cyclization and simultaneous formylation at the C4 position of the newly formed pyrazole ring.[6]

2.2 Other Synthetic Routes Alternative methods for synthesizing pyrazole aldehydes include:

  • Oxidation of Pyrazole Methanols: The corresponding pyrazole-alcohols can be oxidized to aldehydes using standard oxidizing agents like manganese dioxide (MnO₂).[10]

  • Grignard and Lithiation Reactions: Formylation can be achieved via Grignard intermediates or direct ortho-lithiation of the pyrazole ring, followed by quenching with a formylating agent like DMF.[10][11]

  • Multicomponent Reactions: Some strategies involve one-pot multicomponent reactions where aldehydes are used as starting materials to construct the pyrazole ring itself.[12][13]

The general workflow for the predominant synthesis method is outlined below.

G A Substituted Acetophenone + Phenylhydrazine B Hydrazone Formation A->B Reflux in Ethanol + Acetic Acid C Acetophenone Phenylhydrazone B->C E Cyclization & Formylation C->E D Vilsmeier-Haack Reagent (DMF / POCl3) D->E F 3-Aryl-1-phenyl-1H- pyrazole-4-carbaldehyde E->F Ice Quench & Neutralization G center Pyrazole Aldehyde n1 Condensation Reactions center->n1 n2 Oxidation center->n2 n3 Reduction center->n3 n4 Multicomponent Reactions (MCRs) center->n4 n5 Cyclization / Annulation center->n5 p1 Schiff Bases (Imines) Chalcones Hydrazones n1->p1 + Amines, Ketones, Hydrazines, etc. p2 Pyrazole Carboxylic Acid n2->p2 Oxidizing Agents p3 Pyrazole Methanol n3->p3 Reducing Agents (e.g., NaBH4) p4 Complex Heterocycles (e.g., Pyrano[2,3-c]pyrazoles) n4->p4 + Multiple Reactants in one pot p5 Fused Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidines) n5->p5 + Bifunctional Nucleophiles (e.g., Thiourea) G A Core Scaffold Synthesis (e.g., Pyrazole Aldehyde) B Library Synthesis A->B Parallel Chemistry (e.g., Condensations) C High-Throughput Screening (HTS) B->C D Hit Identification C->D Identify Active Compounds E Lead Optimization (SAR Studies) D->E Medicinal Chemistry Design Cycles E->B Synthesize New Analogs F Preclinical Candidate E->F

References

Spectroscopic Characterization of Novel Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in the structural elucidation and analysis of these compounds. Detailed experimental protocols and organized data tables are provided to facilitate practical application in a research setting.

Introduction to Pyrazole Derivatives and Their Significance

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features and diverse chemical reactivity have made them a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The development of novel pyrazole-based therapeutic agents relies heavily on accurate and thorough structural characterization, for which spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for structural elucidation.[3][4]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. Key characteristic chemical shifts for pyrazole derivatives are summarized in Table 1. The N-H proton of the pyrazole ring, when present, typically appears as a broad singlet at a downfield chemical shift. The protons on the pyrazole ring itself (H-3, H-4, and H-5) have distinct chemical shifts that are influenced by the nature and position of substituents.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and aid in confirming the overall structure. Table 2 summarizes typical ¹³C NMR chemical shifts for pyrazole derivatives.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

ProtonChemical Shift Range (ppm)MultiplicityNotes
N-H10.0 - 14.0broad singletOften exchanges with D₂O.
Pyrazole H-3/H-57.5 - 8.5doublet / singletChemical shift depends on substitution pattern.
Pyrazole H-46.0 - 7.0triplet / singletChemical shift depends on substitution pattern.
Aromatic Protons7.0 - 8.5multipletProtons on aryl substituents.
Aliphatic Protons0.8 - 4.5variousProtons on alkyl or other aliphatic substituents.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

CarbonChemical Shift Range (ppm)Notes
Pyrazole C-3/C-5130 - 155Chemical shift depends on substitution.
Pyrazole C-4100 - 115Typically the most upfield of the pyrazole carbons.
Aromatic Carbons110 - 160Carbons of aryl substituents.
Carbonyl C=O160 - 190If present as a substituent.
Aliphatic Carbons10 - 60Carbons of alkyl or other aliphatic substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For pyrazole derivatives, IR spectroscopy is crucial for identifying the N-H bond, as well as other functional groups attached to the pyrazole core.[1]

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional GroupBond VibrationWavenumber (cm⁻¹)Intensity
Pyrazole N-HStretch3100 - 3500Medium, often broad
Aromatic C-HStretch3000 - 3100Medium to weak
Aliphatic C-HStretch2850 - 3000Medium to strong
C=N (pyrazole ring)Stretch1500 - 1650Medium to strong
C=C (pyrazole ring)Stretch1400 - 1550Medium to strong
C=O (substituent)Stretch1650 - 1750Strong
NO₂ (substituent)Asymmetric Stretch1500 - 1570Strong
NO₂ (substituent)Symmetric Stretch1300 - 1370Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural insights.[5]

The fragmentation of pyrazole derivatives often involves characteristic losses of small molecules such as HCN and N₂ from the molecular ion or protonated molecule. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring.

Table 4: Common Mass Spectrometry Fragmentation Patterns for Pyrazole Derivatives

Fragmentation ProcessNeutral LossSignificance
Ring CleavageHCNCharacteristic for many nitrogen-containing heterocycles.
Ring CleavageN₂Indicative of the pyrazole core.
Loss of SubstituentsVariesProvides information about the attached functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For pyrazole derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic pyrazole ring and any conjugated systems.[6]

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Pyrazole Derivatives

Electronic TransitionWavelength Range (nm)Notes
π → π200 - 300High intensity absorption. Position is sensitive to substituents and solvent polarity.
n → π250 - 350Lower intensity absorption, may be obscured by π → π* bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the novel pyrazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid pyrazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum (air or an empty KBr pellet).

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the pyrazole derivative (typically 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

  • For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

Data Acquisition:

  • Calibrate the mass spectrometer using a known standard.

  • Select the appropriate ionization mode (e.g., ESI positive or negative, EI).

  • Acquire the mass spectrum in full scan mode to determine the molecular weight.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of interest and inducing fragmentation.[5]

UV-Visible Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the pyrazole derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Prepare a series of dilutions from the stock solution to a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.[5]

Data Acquisition:

  • Use a matched pair of cuvettes, one for the blank (solvent only) and one for the sample.

  • Record the baseline with the blank cuvette.

  • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[5]

Signaling Pathways and Logical Workflows

Many novel pyrazole derivatives are designed as inhibitors of specific signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways is crucial for rational drug design and development.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole-based compounds have been successfully developed as inhibitors of several key protein kinases involved in cellular signaling, including:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in inflammatory responses and stress signaling.[3][7]

  • Cyclin-Dependent Kinase (CDK) Pathways: CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: VEGFRs play a key role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[8]

Signaling_Pathways cluster_p38 p38 MAPK Pathway cluster_cdk CDK Pathway cluster_vegfr VEGFR Pathway p38_stimuli Stress / Cytokines p38_mapkkk MAPKKK p38_stimuli->p38_mapkkk p38_mapkk MAPKK p38_mapkkk->p38_mapkk p38_mapk p38 MAPK p38_mapkk->p38_mapk p38_response Inflammatory Response p38_mapk->p38_response p38_inhibitor Pyrazole Inhibitor p38_inhibitor->p38_mapk cdk_cyclin Cyclin/CDK Complex cdk_substrate Substrate Phosphorylation cdk_cyclin->cdk_substrate cdk_progression Cell Cycle Progression cdk_substrate->cdk_progression cdk_inhibitor Pyrazole Inhibitor cdk_inhibitor->cdk_cyclin vegf VEGF vegfr VEGFR vegf->vegfr vegfr_downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr->vegfr_downstream vegfr_response Angiogenesis vegfr_downstream->vegfr_response vegfr_inhibitor Pyrazole Inhibitor vegfr_inhibitor->vegfr

Caption: Key signaling pathways targeted by novel pyrazole derivatives.

Experimental Workflow for Spectroscopic Characterization

A logical workflow is essential for the efficient and comprehensive characterization of novel compounds.

Experimental_Workflow synthesis Synthesis of Novel Pyrazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation purification->nmr uv_vis UV-Vis Spectroscopy - Electronic Transitions - Conjugation purification->uv_vis data_analysis Data Analysis and Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis uv_vis->data_analysis report Technical Report / Publication data_analysis->report

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of novel pyrazole derivatives is a critical step in the drug discovery and development process. A combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive understanding of the molecular structure, functional groups, and electronic properties of these compounds. This guide has provided a detailed overview of these techniques, including practical experimental protocols and tabulated spectral data, to serve as a valuable resource for researchers in the field. The integration of this spectroscopic data with an understanding of the relevant biological signaling pathways will continue to drive the successful development of new and effective pyrazole-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The presence of a formyl group at the 4-position allows for further chemical modifications, making this compound a valuable building block for drug discovery and development professionals. These application notes provide a detailed protocol for the synthesis of this compound, primarily through the widely used Vilsmeier-Haack reaction.

Core Synthesis Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[2][3] For the synthesis of this compound, the Vilsmeier-Haack reaction can be applied to a suitable hydrazone precursor.

A common and effective strategy involves the reaction of acetophenone with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a one-pot cyclization and formylation using the Vilsmeier-Haack reagent to yield the desired pyrazole-4-carbaldehyde.[4][5]

Experimental Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction on hydrazone precursors. While specific yields for this compound may vary, these values provide a general reference for expected outcomes.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Acetophenone Phenylhydrazone AnalogsDMF, POCl₃60 - 706Good[4]
Substituted Phenyl HydrazonesDMF, POCl₃Room Temp.3Excellent[4]
N'-(1-phenylethylidene)benzohydrazideDMF, POCl₃60 - 654Good[5]
1,3-disubstituted-5-chloro-1H-pyrazolesDMF, POCl₃1202Good[4]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF, POCl₃702448[1]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via a two-step, one-pot procedure starting from acetophenone and methylhydrazine, employing the Vilsmeier-Haack reaction.

Materials and Reagents:

  • Acetophenone

  • Methylhydrazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Crushed ice

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

Step 1: In-situ Formation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

Step 2: Synthesis of Acetophenone Methylhydrazone (Intermediate) This step is often performed in situ or as a separate preceding step.

  • In a separate flask, dissolve acetophenone (0.01 mol) in a suitable solvent like ethanol.

  • Add methylhydrazine (0.01 mol) to the solution.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gentle reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • The resulting hydrazone can be isolated or used directly in the next step. For this one-pot protocol, we will assume in-situ formation or direct addition.

Step 3: Cyclization and Formylation

  • To the pre-formed Vilsmeier reagent at 0 °C, slowly add the acetophenone methylhydrazone (0.004 mol) in small portions.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-65 °C.[5]

  • Maintain the temperature and continue stirring for 4-6 hours.[5] Monitor the progress of the reaction by TLC.

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral.

  • A precipitate of the crude product should form.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from a suitable solvent such as methanol or ethanol.[5]

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Acetophenone Acetophenone Hydrazone Acetophenone Methylhydrazone Acetophenone->Hydrazone Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone FinalProduct 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Hydrazone->FinalProduct Cyclization & Formylation DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent 0 °C VilsmeierReagent->FinalProduct 60-65 °C

Caption: Synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism Overview

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Vilsmeier_Reagent->Intermediate Hydrazone Hydrazone (Nucleophile) Hydrazone->Intermediate Electrophilic Attack & Cyclization Product Formylated Pyrazole Intermediate->Product Hydrolysis

References

Vilsmeier-Haack Formylation of 1-methyl-3-phenyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2][3][4] Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5][6][7][8][9] The introduction of a formyl group at the C4-position of the pyrazole ring, as in the case of 1-methyl-3-phenyl-1H-pyrazole, provides a valuable synthetic handle for further molecular elaborations and the generation of diverse compound libraries for drug discovery.

These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole to yield 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The document includes the reaction mechanism, a detailed experimental protocol, and a summary of reaction conditions reported for similar pyrazole derivatives.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion (also known as the Vilsmeier salt), is generated from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich C4-position of the 1-methyl-3-phenyl-1H-pyrazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous work-up to afford the corresponding 4-formyl pyrazole derivative.[2][3]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-methyl-3-phenyl- 1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 1-methyl-3-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization or column chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) Start->Reagent_Prep Add_Pyrazole Add 1-methyl-3-phenyl-1H-pyrazole solution dropwise at 0°C Reagent_Prep->Add_Pyrazole Reaction Warm to room temperature and then heat to 60-90°C for 2-8 hours Add_Pyrazole->Reaction Quench Cool and quench reaction mixture by pouring onto crushed ice Reaction->Quench Neutralize Neutralize with saturated NaHCO₃ solution Quench->Neutralize Extract Extract with ethyl acetate Neutralize->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry organic layer over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Characterize Characterize the product (NMR, IR, MS, m.p.) Purify->Characterize End End Characterize->End

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

  • Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3 to 5 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. To this cooled solution, add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise with stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0°C for 30 minutes.

  • Reaction with Pyrazole: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a temperature ranging from 60°C to 90°C.[2][7] The reaction time can vary from 2 to 8 hours.[2][7][8] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Characterization: Characterize the purified this compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the solid product should also be determined.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various pyrazole derivatives, which can serve as a reference for optimizing the reaction for 1-methyl-3-phenyl-1H-pyrazole.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃ (2), DMF (5)-120255[10]
HydrazonesPOCl₃ (3), DMF-80-904Good[7]
HydrazonesPOCl₃, DMF-Room Temp8-10Good[8]
1-(2,6-dichloro-4-triflouromethyl-phenyl)-piperidine-2,6-dionePOCl₃, DMF-60-706Excellent[2]
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10), DMF-Reflux690[2]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The Vilsmeier-Haack reaction is exothermic. Maintain proper temperature control, especially during the addition of POCl₃.

  • Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.

  • Always perform the reaction in a well-ventilated area.

References

Application Notes and Protocols for Knoevenagel Condensation with 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product, often after a subsequent dehydration step.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds and other pharmacologically relevant scaffolds. Pyrazole derivatives, known for their diverse biological activities, are often synthesized using this method.[3][4]

This document provides a detailed protocol for the Knoevenagel condensation of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds. It includes multiple catalytic systems and reaction conditions to offer flexibility and optimization for specific research needs.

Chemical Information

  • Compound: this compound

  • CAS Number: 304477-40-5[5]

  • Molecular Formula: C₁₁H₁₀N₂O[5]

  • Molar Mass: 186.21 g/mol [5]

  • Appearance: White to pale yellow crystalline solid[5]

  • Melting Point: 105°C[5]

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) is depicted below:

G reactant1 This compound reactant2 + reactant1->reactant2 reactant3 Active Methylene Compound (Z¹-CH₂-Z²) reactant2->reactant3 arrow1 Catalyst, Solvent, Temp. reactant3->arrow1 product α,β-Unsaturated Product arrow1->product

Caption: General Knoevenagel condensation reaction.

Experimental Protocols

Three distinct protocols are presented below, utilizing different catalysts and reaction media. These protocols are based on established methodologies for similar aromatic and heteroaromatic aldehydes.[6][7][8]

Protocol 1: Ammonium Carbonate Catalysis in Aqueous Ethanol

This protocol is adapted from a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[8][9]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.[8]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 15-30 minutes), allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Piperidine Catalysis in Ethanol

A classic and widely used method for Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. The reaction can also be gently heated to 50-60°C to increase the rate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

Protocol 3: DBU-Catalyzed Reaction in Water (Green Protocol)

A highly efficient and environmentally friendly protocol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in water.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol) to water (25 mmol).

  • Add DBU (1.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. Reactions with malononitrile are often rapid.[6]

  • Upon completion, the product usually precipitates from the aqueous solution.

  • Collect the product by filtration and wash with water to remove the catalyst.

  • Dry the product under vacuum. The filtrate containing the DBU/water complex can potentially be reused.[6]

Data Presentation: Reaction Conditions and Expected Yields

The following tables summarize the reaction conditions and expected yields for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate, based on literature for analogous substrates.

Table 1: Reaction with Malononitrile

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Expected Yield (%)
1(NH₄)₂CO₃ (20)Water:Ethanol (1:1)Reflux15-2090-95
2Piperidine (10)Ethanol2530-6085-92
3DBU (100)Water255-1092-98

Table 2: Reaction with Ethyl Cyanoacetate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
1(NH₄)₂CO₃ (20)Water:Ethanol (1:1)Reflux1-285-90
2Piperidine (10)Ethanol602-480-88
3DBU (100)Water251-388-94

Note: Malononitrile is generally more reactive than ethyl cyanoacetate due to the stronger electron-withdrawing nature of the cyano groups.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the Knoevenagel condensation products.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde & Active Methylene Compound B Add Solvent A->B C Add Catalyst B->C D Stir/Heat C->D E Monitor by TLC D->E F Cool Reaction Mixture E->F Reaction Complete G Filter Precipitate F->G H Wash with Solvent G->H I Dry Product H->I

Caption: General workflow for Knoevenagel condensation.

Reaction Mechanism (Base-Catalyzed)

The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, followed by a nucleophilic attack on the aldehyde, and subsequent dehydration.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene Compound C Enolate/Carbanion A->C + B⁻ - BH B Base (B⁻) E Intermediate Adduct C->E + Aldehyde D Pyrazole Aldehyde F Final Product E->F - H₂O

Caption: Simplified mechanism of base-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols for the Use of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a versatile building block for the synthesis of various fused heterocyclic systems. The protocols detailed herein are based on established synthetic methodologies for analogous pyrazole-4-carbaldehydes and offer a starting point for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The functionalization of the pyrazole ring allows for the construction of diverse molecular architectures. This compound is a key intermediate, possessing a reactive aldehyde group that can participate in various condensation and cyclization reactions to afford fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their structural similarity to endogenous purines and other bioactive molecules.

Synthesis of Fused Heterocyclic Systems

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as purine isosteres and have been extensively investigated for their potential as kinase inhibitors and anticancer agents. A common synthetic route involves the condensation of a pyrazole precursor with a suitable three-carbon component, often involving a cyclization reaction with reagents like thiourea or guanidine.

Reaction Scheme:

G start 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde intermediate1 Knoevenagel Condensation Product start->intermediate1 Base (e.g., Piperidine) reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->intermediate1 product Pyrazolo[3,4-d]pyrimidine Derivative intermediate1->product reagent2 Thiourea or Guanidine reagent2->product Cyclization G start 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde product Pyrazolo[3,4-b]pyridine Derivative start->product reagent Compound with active methylene group (e.g., β-ketoester) reagent->product Multicomponent Condensation reagent2 Ammonia source (e.g., Ammonium acetate) reagent2->product

Application Notes and Protocols: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse pharmacological activities.[1][2][3] This scaffold, functionalized with a reactive carbaldehyde group, offers a convenient handle for structural modifications, enabling the exploration of extensive chemical space in drug discovery programs.

Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory and anticancer agents.[4][5][6] The core structure allows for the strategic introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in the design of targeted therapies. These application notes provide an overview of its utility, supported by experimental protocols and data for its derivatives.

Key Applications in Medicinal Chemistry

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1][7] The structural features of the 1-methyl-3-phenyl-pyrazole scaffold can be tailored to achieve selective inhibition of COX-2 over COX-1, a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The pyrazole core is present in several anticancer agents, and derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.

  • Synthetic Intermediate: The aldehyde functionality of this compound is a versatile chemical handle for the synthesis of more complex molecules through reactions such as condensation, reductive amination, and the formation of Schiff bases, leading to a diverse library of therapeutic candidates.

Data Presentation: Biological Activities of Structurally Related Analogs

Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Pyrazole-Thiazole HybridCOX-20.03-Celecoxib-
3,5-DiarylpyrazoleCOX-20.01---
Pyrazolo-pyrimidineCOX-20.015---
Trimethoxy Pyrazolone Deriv. (5f)COX-21.509.56Celecoxib2.16
Trimethoxy Pyrazolone Deriv. (6f)COX-21.158.31Celecoxib2.16

Data presented is for structurally related pyrazole derivatives and not for this compound itself. The data is intended to be illustrative of the potential of this compound class.

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound/AnalogCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Carbaldehyde Derivative (43)MCF-7 (Breast)0.25Doxorubicin0.95
Polysubstituted Pyrazole (59)HepG2 (Liver)2.0Cisplatin5.5
Ferrocene-Pyrazole Hybrid (47c)HCT-116 (Colon)3.12--
Ferrocene-pyrazole Hybrid (47c)HL60 (Leukemia)6.81--
Pyrano[2,3-c]pyrazole (50h)786-0 (Renal)9.9 (µg/mL)Doxorubicin-

Data presented is for structurally related pyrazole derivatives and not for this compound itself. The data is intended to be illustrative of the potential of this compound class.

Experimental Protocols

Synthesis Protocol: Vilsmeier-Haack Reaction for this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles and is a standard procedure for the synthesis of pyrazole-4-carbaldehydes.[8][9][10]

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF/DCM solution. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-Methyl-3-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Assay Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the COX-2 inhibitory potential of synthesized compounds.[11][12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • Dilute the stock solutions to the desired final concentrations in COX Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well black microplate, add the following to the respective wells:

    • Blank: Assay Buffer

    • Enzyme Control: Assay Buffer, COX-2 enzyme

    • Positive Control: Celecoxib solution, COX-2 enzyme

    • Test Compound: Test compound solution, COX-2 enzyme

  • Add the COX Probe to all wells.

  • Incubate the plate at 25 °C for 15 minutes, protected from light.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 10-20 minutes.

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[14][15]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound solutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Signaling Pathways and Mechanisms

The therapeutic effects of this compound derivatives are attributed to their interaction with specific biological pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many pyrazole derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2

Inhibition of the COX-2 pathway by pyrazole derivatives.
Anticancer Experimental Workflow

The evaluation of novel pyrazole derivatives for their anticancer potential typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising) Start Starting Materials Synthesis Vilsmeier-Haack Reaction Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS, etc. Purification->Characterization Cytotoxicity MTT Assay on Cancer Cell Lines Characterization->Cytotoxicity Mechanism Apoptosis Assays, Cell Cycle Analysis Cytotoxicity->Mechanism AnimalModel Xenograft Animal Model Mechanism->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

A typical workflow for the evaluation of anticancer compounds.
Logical Relationship in Drug Discovery

The development of new drugs from a lead scaffold like this compound involves a cyclical process of design, synthesis, and testing to optimize for potency and safety.

drug_discovery_cycle Lead_Scaffold 1-Methyl-3-phenyl- 1H-pyrazole-4-carbaldehyde SAR_Studies Structure-Activity Relationship (SAR) Lead_Scaffold->SAR_Studies Synthesis_Analogs Synthesis of Analogs SAR_Studies->Synthesis_Analogs Biological_Screening Biological Screening Synthesis_Analogs->Biological_Screening Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

References

Application Notes and Protocols: Development of Antimicrobial Agents from Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of novel agents derived from pyrazole-4-carbaldehyde. The following protocols and data are intended to guide researchers in the development of new and effective antimicrobial compounds based on the versatile pyrazole scaffold.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] Pyrazole-4-carbaldehyde, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives with potent antimicrobial efficacy.[1][2][7][8] This document outlines the synthetic methodologies, antimicrobial screening protocols, and summarizes the activity of various pyrazole-4-carbaldehyde derivatives.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][8] This reaction introduces a formyl group at the 4-position of the pyrazole ring. The resulting aldehyde can then be further modified to generate a diverse library of compounds.

General Synthesis Workflow

The synthesis of antimicrobial agents from pyrazole-4-carbaldehyde typically follows a multi-step process, beginning with the formation of a hydrazone, followed by cyclization and formylation.

Synthesis_Workflow A Substituted Acetophenone C Hydrazone Formation A->C B Phenylhydrazine B->C E Cyclization & Formylation (Vilsmeier-Haack Reaction) C->E D Vilsmeier-Haack Reagent (POCl3/DMF) D->E F Pyrazole-4-carbaldehyde Derivative E->F G Further Derivatization F->G H Final Antimicrobial Compounds G->H

Caption: General workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.

Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][8]

Materials:

  • Substituted acetophenone

  • Phenylhydrazine

  • Ethanol

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Hydrazone Synthesis:

    • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated hydrazone is filtered, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Reaction (Cyclization and Formylation):

    • In a three-necked flask equipped with a dropping funnel and a stirrer, place anhydrous DMF (4-5 equivalents) and cool it in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for another 30 minutes at the same temperature to form the Vilsmeier reagent.

    • Add the previously synthesized hydrazone (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not rise above 10 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid, the pyrazole-4-carbaldehyde derivative, is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Antimicrobial Activity Evaluation

The synthesized pyrazole-4-carbaldehyde derivatives are screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the agar well diffusion method and broth microdilution method are employed to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.[9][10]

General Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow A Synthesized Pyrazole Derivatives C Agar Well Diffusion Assay (Primary Screening) A->C B Microbial Cultures (Bacteria & Fungi) B->C F Broth Microdilution Assay (MIC Determination) B->F D Measure Zone of Inhibition (mm) C->D E Select Active Compounds D->E E->F G Determine Minimum Inhibitory Concentration (µg/mL) F->G H Data Analysis & Comparison G->H

Caption: Workflow for in vitro antimicrobial activity screening.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger)[9]

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole)[9]

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or SDB to each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the compound stock solutions directly in the plate to achieve a range of concentrations (e.g., from 250 µg/mL to 0.48 µg/mL).

  • Inoculum Preparation:

    • Prepare a fresh inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

    • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of synthesized pyrazole-4-carbaldehyde derivatives is summarized in the following tables.

Table 1: Antibacterial Activity of Pyrazole-4-carbaldehyde Derivatives (MIC in µg/mL)

Compound IDDerivative Structure/SubstitutionS. aureusB. subtilisE. coliK. pneumoniaeReference
IIIc 3-(4-chlorophenyl)-5-(3,4,5-trihydroxyphenyl)----[1]
IIIe 3-(4-nitrophenyl)-5-(3,4,5-trihydroxyphenyl)----[1]
4c 3-(2,4-dichlorophenyl)-1-(2-(4-bromophenoxy)acetyl)40---[8]
4f 3-(2,4-dichlorophenyl)-1-(2-(2,4,6-trichlorophenoxy)acetyl)40---[8]
21a 4-(2-(p-tolyl)hydrazinylidene)-pyrazole-1-carbothiohydrazide62.512512562.5[9]
Ciprofloxacin Standard Drug----[8]

Note: "-" indicates data not available in the cited literature.

Table 2: Antifungal Activity of Pyrazole-4-carbaldehyde Derivatives (MIC in µg/mL)

Compound IDDerivative Structure/SubstitutionC. albicansA. nigerReference
4c 3-(2,4-dichlorophenyl)-1-(2-(4-bromophenoxy)acetyl)--[8]
4f 3-(2,4-dichlorophenyl)-1-(2-(2,4,6-trichlorophenoxy)acetyl)--[8]
21a 4-(2-(p-tolyl)hydrazinylidene)-pyrazole-1-carbothiohydrazide2.97.8[9]
Clotrimazole Standard Drug--[9]

Note: "-" indicates data not available in the cited literature.

Mechanism of Action

While the precise mechanism of action for all pyrazole-4-carbaldehyde derivatives is not fully elucidated, a prominent target for pyrazole-based antimicrobial agents is DNA gyrase.[11][12] This enzyme is crucial for bacterial DNA replication and is a validated target for antibacterial drugs.

Proposed Mechanism: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell A Pyrazole Derivative B DNA Gyrase A->B Inhibits D Supercoiled DNA C Relaxed DNA C->D DNA Gyrase Action E DNA Replication Blocked D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of action via DNA gyrase inhibition.

The pyrazole derivative is thought to bind to the active site of DNA gyrase, preventing it from introducing negative supercoils into the bacterial DNA. This disruption of DNA topology ultimately inhibits DNA replication and leads to bacterial cell death.

Conclusion

Pyrazole-4-carbaldehyde is a valuable scaffold for the development of novel antimicrobial agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. Several derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Further investigation into the structure-activity relationships and mechanism of action will be crucial for optimizing the therapeutic potential of this class of compounds. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and effective antimicrobial therapies.

References

Application Notes and Protocols: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a wide range of agrochemicals.[1][2] The pyrazole moiety is a critical pharmacophore in many commercial fungicides and insecticides due to its ability to interact with various biological targets in pests and pathogens.[3][4] This document provides detailed application notes on the utility of this compound as a precursor and outlines experimental protocols for the synthesis of derivative compounds with potential fungicidal and insecticidal activities.

Introduction: The Role of Pyrazole Derivatives in Agrochemicals

The pyrazole ring is a prominent scaffold in modern agrochemical discovery. Its unique chemical properties and structural features allow for the development of compounds with high efficacy and target specificity. Several commercial agrochemicals feature a pyrazole core, highlighting its importance in crop protection.[3][4] For instance, pyrazole-based fungicides often act by disrupting the energy cycle within the fungus.[3] Similarly, many pyrazole insecticides exhibit potent activity against a variety of insect pests.[5][6]

This compound offers a reactive aldehyde functional group that can be readily transformed into various other functionalities, making it an ideal starting material for the synthesis of diverse libraries of potential agrochemicals.[1][2] Common synthetic transformations include oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases, oximes, and hydrazones. These derivatives can then be further modified to optimize their biological activity.

Synthesis of Agrochemical Intermediates

The aldehyde functionality of this compound is the primary site for synthetic elaboration. Two key transformations are detailed below: conversion to a Schiff base and oxidation to a carboxylic acid, both of which are common steps in the synthesis of bioactive pyrazole derivatives.

Synthesis of a Pyrazole-Based Schiff Base

Schiff bases derived from pyrazole-4-carbaldehydes have shown promising insecticidal and fungicidal activities. The formation of the imine linkage is a straightforward and high-yielding reaction.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol.

  • Addition of Amine: To the solution, add a substituted aniline (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure Schiff base.

Oxidation to 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

The corresponding carboxylic acid is a versatile intermediate for the synthesis of pyrazole carboxamide fungicides and insecticides. Mild oxidation conditions can be employed to achieve this transformation.

Experimental Protocol:

  • Preparation of Reagent: Prepare a solution of potassium permanganate (KMnO4) in aqueous sodium carbonate (Na2CO3).

  • Reaction: To a solution of this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water), add the KMnO4 solution dropwise at 0-5 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature until the purple color disappears.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate. Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

Bioactivity of Pyrazole-Based Agrochemicals

The following tables summarize the biological activities of various pyrazole derivatives synthesized from precursors structurally related to this compound.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound TypeTarget FungiEC50 (µg/mL)Reference
Pyrazole CarboxamideRhizoctonia solani0.37[7]
Pyrazole DerivativeBotrytis cinerea>80% inhibition at 50 µg/mL[8]
Pyrazole DerivativeValsa mali>80% inhibition at 50 µg/mL[8]
Pyrazole DerivativeFusarium oxysporum>80% inhibition at 50 µg/mL[8]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound TypeTarget InsectLC50 (mg/L)Reference
Pyrazole AmidePlutella xylostella5[5]
Pyrazole AmideHelicoverpa armigera10[5]
Pyrazole AmideCulex pipiens pallens0.25[5]
Pyrazole Schiff BaseTermites0.001 µg/mL[6]
Pyrazole Schiff BaseLocusts47.68 µg/mL[6]

Visualizing Synthesis and Logic

Diagram 1: Synthesis of Pyrazole-Based Agrochemicals

Synthesis_Pathway precursor 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde schiff_base Schiff Base Derivatives precursor->schiff_base Condensation (R-NH2) carboxylic_acid 1-Methyl-3-phenyl-1H- pyrazole-4-carboxylic acid precursor->carboxylic_acid Oxidation (KMnO4) insecticides Insecticides schiff_base->insecticides carboxamide Carboxamide Derivatives carboxylic_acid->carboxamide Amidation (R'-NH2, Coupling Agent) carboxamide->insecticides fungicides Fungicides carboxamide->fungicides

Caption: Synthetic routes from the precursor to bioactive agrochemicals.

Diagram 2: Experimental Workflow for Synthesis and Screening

Workflow start Start: 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde synthesis Chemical Synthesis (e.g., Condensation, Oxidation) start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification bioassay Biological Screening (Fungicidal/Insecticidal Assays) purification->bioassay data_analysis Data Analysis (EC50 / LC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow from precursor to biological activity analysis.

Conclusion

This compound is a valuable and highly versatile precursor for the synthesis of a wide array of potential agrochemicals. The straightforward derivatization of its aldehyde group allows for the creation of diverse chemical libraries for biological screening. The demonstrated efficacy of pyrazole-based compounds in controlling fungal pathogens and insect pests underscores the potential of this scaffold in developing novel and effective crop protection agents. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new agrochemicals.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of pyrazole derivatives. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the functionalization of the pyrazole ring through cross-coupling reactions is a critical strategy in the development of novel therapeutic agents. This document outlines various metal-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as direct C-H functionalization.

Introduction to Pyrazole Cross-Coupling

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are integral components of numerous FDA-approved drugs due to their diverse biological activities. Metal-catalyzed cross-coupling reactions offer a powerful toolkit for the synthesis of complex pyrazole derivatives by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. These reactions typically involve a metal catalyst (most commonly palladium, copper, or nickel), a ligand, a base, and a suitable solvent system to couple a pyrazole derivative (often halogenated) with a coupling partner.

Key Cross-Coupling Reactions of Pyrazole Derivatives

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of aryl- and heteroaryl-substituted pyrazoles.[1][2][3]

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Halopyrazole Halopyrazole ReactionVessel Inert Atmosphere (N2 or Ar) Heat (e.g., 60°C) Halopyrazole->ReactionVessel BoronicAcid Boronic Acid/Ester BoronicAcid->ReactionVessel Catalyst Pd Precatalyst (e.g., XPhos Pd G2) Catalyst->ReactionVessel Base Base (e.g., K3PO4) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized Pyrazole Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G2K₃PO₄Dioxane/H₂O605-885-95[2][4]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801270-92[3]
[DTBNpP]Pd(crotyl)ClTMPDMSORT--[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole [2]

  • Reaction Setup: In a reaction vessel, combine 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), XPhos Pd G2 precatalyst (0.01-0.02 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Place the vessel under an inert atmosphere (N₂ or Ar) and stir the mixture at 60°C for 5-8 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dinitro-1H-pyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halo- or triflyloxy-pyrazole and an amine. This reaction is particularly important for synthesizing aminopyrazole derivatives, which are common in bioactive molecules.[6][7][8]

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Conditions Halopyrazole 4-Halo-1-tritylpyrazole Product 4-Aminopyrazole Derivative Halopyrazole->Product Amine Amine Amine->Product Catalyst Pd(dba)2 or CuI Catalyst->Product Ligand Ligand (e.g., tBuDavePhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Xylene) Solvent->Product Temperature High Temperature (e.g., 160°C, MW) Temperature->Product Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Iodopyrazole 4-Iodopyrazole Alkyne_Addition Add Terminal Alkyne Iodopyrazole->Alkyne_Addition Pd_Catalyst PdCl2(PPh3)2 Pd_Catalyst->Alkyne_Addition Cu_Catalyst CuI Cu_Catalyst->Alkyne_Addition Solvent_Base Solvent/Base (DMF/Et3N) Solvent_Base->Alkyne_Addition Stirring Stir at RT or Heat Alkyne_Addition->Stirring Filtration Filter off salts Stirring->Filtration Reaction Complete Extraction Aqueous Workup Filtration->Extraction Purification Chromatography Extraction->Purification Product Alkynylpyrazole Purification->Product CH_Functionalization Pyrazole Pyrazole Substrate (with directing group) Functionalized_Pyrazole C-H Functionalized Pyrazole Pyrazole->Functionalized_Pyrazole Coupling_Partner Coupling Partner (e.g., Aryl Halide, Alkene) Coupling_Partner->Functionalized_Pyrazole Catalyst Transition Metal Catalyst (e.g., Pd(OAc)2) Catalyst->Functionalized_Pyrazole Oxidant Oxidant/Additive (e.g., AgOAc) Oxidant->Functionalized_Pyrazole

References

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of compound libraries based on the 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many pyrazole derivatives function by inhibiting key cellular targets like protein kinases, making them a focus for targeted drug discovery.[4]

The following sections detail protocols for primary cytotoxicity screening and a secondary biochemical kinase inhibition assay, which are common HTS methodologies for identifying and characterizing novel therapeutic candidates from pyrazole-based libraries.

Application Note 1: Primary High-Throughput Cytotoxicity Screening

Objective: To identify derivatives of this compound that exhibit cytotoxic effects against human cancer cell lines, thereby identifying potential anticancer agents. This is achieved using a robust and scalable colorimetric assay (MTT) that measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow for Cytotoxicity Screening

HTS_Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_screening Compound Screening cluster_assay MTT Assay & Data Acquisition cluster_analysis Data Analysis plate_cells Seed Cells in 96-Well Plates incubate_adhere Incubate (24h) for Adhesion plate_cells->incubate_adhere add_compounds Add Pyrazole Derivatives (e.g., 10 µM) incubate_adhere->add_compounds incubate_compounds Incubate (48-72h) add_compounds->incubate_compounds add_controls Add Controls (DMSO, Doxorubicin) add_controls->incubate_compounds add_mtt Add MTT Reagent incubate_compounds->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values for Active Compounds calc_viability->determine_ic50

Caption: Workflow for HTS cytotoxicity screening of pyrazole derivatives.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for evaluating the cytotoxic activity of novel compounds against various human tumor cell lines.[5][6][7]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549, K562).[4][6][8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).[6]

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • Solubilizing agent: Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom sterile plates.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Control compounds: Doxorubicin (positive control), DMSO (vehicle control).

2. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and dilute to a density of 4,000–5,000 cells per well. Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]

  • Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives. Add 1 µL of each compound dilution to the respective wells (final concentration may range from 0.01 to 100 µM). Ensure the final DMSO concentration is <0.5%.

  • Controls: Add vehicle control (DMSO) and a positive control (e.g., Doxorubicin) to separate wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[5][6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Plot the % viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes representative IC50 values for a hypothetical series of this compound derivatives against common cancer cell lines.

Compound IDHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)
MPPC-01 5.28.112.53.9
MPPC-02 0.390.461.50.26
MPPC-03 > 50> 50> 50> 50
MPPC-04 7.915.321.86.4
MPPC-05 1.73.64.90.95
Doxorubicin 0.50.81.20.3

Data are hypothetical but reflect typical potencies observed for active pyrazole derivatives in literature.[4][6][9]

Application Note 2: Secondary Kinase Inhibition Assay

Objective: To determine if the cytotoxic effects of active pyrazole derivatives are mediated through the inhibition of a specific protein kinase. Many pyrazole derivatives have been identified as potent inhibitors of kinases such as Aurora, CDK, and JAK kinases, which are critical regulators of the cell cycle and are often dysregulated in cancer.[4][9][10]

Target Signaling Pathway: Aurora A Kinase

Signaling_Pathway cluster_pathway Simplified Aurora A Kinase Pathway G2_M G2/M Phase Transition AuroraA Aurora A Kinase G2_M->AuroraA activates PLK1 PLK1 AuroraA->PLK1 activates Cdc25 Cdc25 PLK1->Cdc25 activates CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor Pyrazole Derivative (e.g., MPPC-02) Inhibitor->AuroraA inhibits

Caption: Inhibition of the Aurora A Kinase pathway by a pyrazole derivative.

Protocol: Fluorescence Polarization (FP) Kinase Assay

This is a generic protocol for a biochemical assay to measure direct enzyme inhibition.[11]

1. Materials and Reagents:

  • Recombinant human Aurora A kinase.

  • Fluorescently labeled peptide tracer (substrate).

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Adenosine triphosphate (ATP).

  • 384-well low-volume black plates.

  • Test compounds (active pyrazole derivatives from primary screen) in DMSO.

  • Staurosporine (broad-spectrum kinase inhibitor, positive control).

2. Procedure:

  • Compound Plating: Dispense 100 nL of pyrazole derivatives from the library into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme/Tracer Addition: Prepare a solution of Aurora A kinase and the fluorescent tracer in assay buffer. Add 10 µL of this solution to each well.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow compounds to bind to the kinase.[11]

  • Reaction Initiation: Prepare an ATP solution in assay buffer (concentration should be near the Km for the kinase). Add 10 µL of the ATP solution to each well to start the kinase reaction.[11]

  • Reaction Incubation: Incubate the plate for 90 minutes at room temperature.[11]

  • Data Acquisition: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

3. Data Analysis:

  • The FP signal is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the FP signal.

  • Calculate the percent inhibition for each compound relative to high (DMSO only) and low (no enzyme or staurosporine) controls.

  • Determine IC50 values by plotting percent inhibition against compound concentration.

Data Presentation: Aurora A Kinase Inhibition

The following table presents hypothetical IC50 values for the most potent cytotoxic compounds against Aurora A kinase.

Compound IDCytotoxicity IC50 (HCT116, µM)Aurora A Kinase IC50 (µM)
MPPC-02 0.390.16
MPPC-05 1.73.2
MPPC-01 5.2> 20
VX-680 (Standard) 0.450.11

Data are hypothetical, based on values reported for pyrazole-based Aurora kinase inhibitors.[9][12] A low kinase IC50 value for a compound that is also highly cytotoxic (e.g., MPPC-02) suggests that its mechanism of action may involve inhibition of that kinase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The primary focus is on improving reaction yield and addressing common challenges encountered during the Vilsmeier-Haack formylation, the most prevalent synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical challenges?

The most widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto the C4 position of the 1-methyl-3-phenyl-1H-pyrazole ring. The key reagents are a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), and a substituted amide, typically N,N-dimethylformamide (DMF), which form the Vilsmeier reagent in situ.[1]

Common challenges associated with this synthesis include:

  • Low Yield: This can be caused by a variety of factors, including inactive Vilsmeier reagent, suboptimal reaction conditions, or product decomposition.[1]

  • Side Reactions: The formation of multiple products or a tarry residue can complicate the purification process and reduce the yield of the desired product.[1]

  • Purification Difficulties: Isolating the pure product can be challenging due to its potential solubility in the aqueous layer during workup or the formation of emulsions.[1]

Q2: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Low or no yield is a frequent issue in the Vilsmeier-Haack formylation. Here are the primary causes and their solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any moisture in the glassware or reagents can lead to its decomposition.[1]

    • Solution: Ensure all glassware is thoroughly dried, for instance by flame-drying or oven-drying. Use anhydrous DMF and fresh, high-purity POCl₃. It is also recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, if it is too high, it can lead to decomposition and the formation of byproducts.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[1] For some pyrazole derivatives, heating up to 120 °C has been shown to be effective.

  • Incorrect Stoichiometry: The ratio of the pyrazole substrate to the Vilsmeier reagent can significantly impact the yield.

    • Solution: For less reactive pyrazole substrates, using a larger excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[1] However, a large excess can also lead to side products, so optimization is key.

  • Product Decomposition During Work-up: The desired product may be sensitive to the work-up conditions, particularly acidic or basic environments at elevated temperatures.

    • Solution: Perform the aqueous work-up at low temperatures, for example, by pouring the reaction mixture onto crushed ice. Neutralize the solution carefully and slowly with a mild base like sodium bicarbonate.[1]

Q3: I am observing the formation of a dark, tarry residue in my reaction flask. What causes this and how can I prevent it?

The formation of a dark, tarry residue is typically a result of overheating or the presence of impurities.[1]

  • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the starting materials and products.[1]

    • Solution: Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Using an ice bath is crucial for managing the reaction's exothermicity.[1]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions, leading to the formation of polymeric or tarry substances.

    • Solution: Use purified, high-purity starting materials and anhydrous solvents.

Q4: My TLC analysis shows multiple products. How can I improve the selectivity of the reaction?

The observation of multiple spots on a TLC plate indicates the formation of side products. This can be due to a few factors:

  • Side Reactions: While formylation at the C4 position of the pyrazole ring is strongly preferred, side reactions such as di-formylation can occur, especially with a large excess of the Vilsmeier reagent.[1]

  • Decomposition: The starting material or the product might be decomposing under the reaction conditions.

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent; using a large excess may not always be beneficial.[1] Ensure the reaction temperature and time are not excessive. Purification of the crude product using column chromatography on silica gel is often necessary to isolate the desired product.[1]

Q5: I am having difficulty isolating the product during the work-up. What are some tips for efficient extraction?

Challenges during product isolation can arise from the product's properties or the formation of emulsions.

  • Product Solubility in Aqueous Layer: The product may have some solubility in water, leading to losses during extraction.

    • Solution: After the initial extraction with an organic solvent (like ethyl acetate or dichloromethane), it is advisable to back-extract the aqueous layer multiple times to recover any dissolved product.[1]

  • Emulsion Formation: The presence of both organic and aqueous phases with dissolved salts and other species can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Adding a saturated brine solution during the wash steps can help to break up emulsions. In some cases, filtering the entire mixture through a pad of celite can also be effective.

Data Presentation

The following table summarizes reported yields for the Vilsmeier-Haack formylation of various substituted pyrazoles, providing a reference for expected outcomes under different conditions.

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
5-Chloro-1,3-dialkylpyrazole1 : 2 : 1.280-902-370-80N/A
5-Chloro-1-methyl-3-propyl-1H-pyrazole1 : 6 : 4120267[3]
5-Chloro-1-methyl-3-phenyl-1H-pyrazoleN/A1201450[3]
3-(benzyloxy)-1-phenyl-1H-pyrazoleN/A701260[4]
Hydrazones of acetophenonesN/A80-904Good YieldsN/A
1-Aryl-1H-pyrazolesN/A70-805-655-95[5]

Experimental Protocols

Detailed Methodology for Vilsmeier-Haack Formylation of a 1,3-Disubstituted Pyrazole:

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 to 4 equivalents) dropwise to the stirred DMF through the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 70-120 °C) for a specified time (typically 2-14 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other mild base until the pH is approximately 7-8.[1]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.[1]

Mandatory Visualization

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate_Complex Intermediate Complex Vilsmeier_Reagent->Intermediate_Complex Pyrazole 1-Methyl-3-phenyl- 1H-pyrazole Pyrazole->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Intermediate_Complex->Iminium_Salt Elimination of HCl Product 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Iminium_Salt->Product H2O H2O (Work-up) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Stoichiometry Adjust Reagent Stoichiometry Start->Check_Stoichiometry Check_Workup Review Work-up Procedure Start->Check_Workup Impurity_Issue Impurity Formation (Tarry residue, multiple spots) Start->Impurity_Issue Success Improved Yield Check_Reagents->Success If resolved Check_Temp->Success If resolved Check_Stoichiometry->Success If resolved Check_Workup->Success If resolved Temp_Control Ensure Strict Temperature Control Impurity_Issue->Temp_Control Purify_SM Purify Starting Materials Impurity_Issue->Purify_SM Purification Column Chromatography or Recrystallization Temp_Control->Purification Purify_SM->Purification Optimize_Stoichiometry Optimize Vilsmeier Reagent Ratio Optimize_Stoichiometry->Purification Purification->Success Impurity_issue Impurity_issue Impurity_issue->Optimize_Stoichiometry

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the formylation of pyrazoles, a critical reaction in the synthesis of many pharmaceutical and agrochemical compounds.

Troubleshooting Guides

This section addresses specific problems researchers may face during the formylation of pyrazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 4-Formylpyrazole in a Vilsmeier-Haack Reaction

  • Question: I am attempting to formylate my pyrazole at the C4 position using the Vilsmeier-Haack reaction (POCl₃/DMF), but I am observing no product or very low conversion of my starting material. What could be the issue?

  • Answer: Several factors can lead to a failed or low-yielding Vilsmeier-Haack formylation of pyrazoles. Here are the most common causes and troubleshooting steps:

    • Cause 1: N-H Pyrazole Reactivity: Pyrazoles with an unsubstituted N-H group may fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[1][2] The Vilsmeier reagent may react at the nitrogen atom instead.

      • Solution: Protect the pyrazole nitrogen with a suitable group (e.g., methyl, phenyl, benzyl) before attempting formylation. N-alkylation is a common strategy to facilitate C4 electrophilic substitution.[1][2]

    • Cause 2: Deactivated Pyrazole Ring: The pyrazole ring must be sufficiently electron-rich to react with the Vilsmeier reagent, which is a relatively weak electrophile.[3] Electron-withdrawing substituents on the ring can prevent the reaction from occurring.[4]

      • Solution: For deactivated pyrazoles, consider using a more reactive formylating agent or harsher reaction conditions (e.g., higher temperature, longer reaction time). However, be aware that this may increase the likelihood of side reactions. Aromatic substituents, being more electron-withdrawing than alkyl groups, can hinder the formylation of 5-chloropyrazoles.[4]

    • Cause 3: Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from DMF and POCl₃.[5] It is sensitive to moisture and may not form correctly if the reagents or solvent are not anhydrous.

      • Solution: Ensure that DMF is anhydrous and that POCl₃ is fresh. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Cause 4: Insufficient Temperature: While the Vilsmeier reagent is typically formed at 0°C, the subsequent formylation of the pyrazole often requires heating.[4][6]

      • Solution: After adding the pyrazole to the pre-formed Vilsmeier reagent, gradually increase the temperature. Reaction temperatures can range from room temperature to 120°C or higher, depending on the substrate's reactivity.[4][6] Monitor the reaction by TLC to determine the optimal temperature and time for full conversion.

Problem 2: Formation of an Unexpected Chlorinated Side Product

  • Question: During the Vilsmeier-Haack formylation of my substituted pyrazole, I isolated a product that has been chlorinated in addition to being formylated. Why did this happen?

  • Answer: The Vilsmeier-Haack reagent is known to act as a chlorinating agent in some cases, leading to unexpected side products.

    • Cause 1: Reaction with Hydroxyl Groups: If your pyrazole substrate contains a hydroxyl group, the Vilsmeier reagent (specifically POCl₃) can replace it with a chlorine atom. For example, formylation of a pyrazole with a 2-hydroxyethyl substituent can result in a 2-chloroethyl substituted pyrazole-4-carbaldehyde.[7]

      • Solution: Protect the hydroxyl group with a protecting group that is stable to the Vilsmeier-Haack conditions before carrying out the formylation.

    • Cause 2: Tandem Reactions: In some cases, complex tandem reactions can occur. For instance, the reaction of 5-acetylamino-3-methyl-1-phenylpyrazole under Vilsmeier-Haack conditions can produce 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, a fused and chlorinated product.[8]

      • Solution: Carefully control the reaction stoichiometry and temperature. Lowering the temperature may help to suppress the formation of such complex side products. If the side product is persistent, a different synthetic route to the desired aldehyde may be necessary.

Problem 3: Poor Regioselectivity in Pyrazole Synthesis or Formylation

  • Question: My reaction is producing a mixture of regioisomers (e.g., formylation at C3/C5 instead of C4, or formation of N1 vs. N2 isomers during ring synthesis). How can I improve the selectivity?

  • Answer: Regioselectivity is a common challenge in pyrazole chemistry, both in the initial synthesis of the ring and in subsequent functionalization like formylation.

    • Cause 1 (Formylation): While electrophilic substitution on the pyrazole ring, such as Vilsmeier-Haack formylation, predominantly occurs at the C4 position due to its higher electron density[9][10], substituents already on the ring can influence the regiochemical outcome.

      • Solution: The regioselectivity of formylation is generally high for the C4 position. If other isomers are forming, re-evaluate the structure of your starting material. The Duff reaction, an alternative formylation method, is also known to be highly regiospecific for the C4 position in 1-phenyl-1H-pyrazoles.[11][12]

    • Cause 2 (Synthesis): The synthesis of N-substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines can often lead to a mixture of regioisomers, which can be difficult to separate.

      • Solution: The choice of solvent can dramatically influence the regioselectivity of pyrazole ring formation. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol has been shown to significantly improve the regioselectivity in favor of a single isomer.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is the active electrophile?

A1: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[13] The reaction uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[3][5] These reagents react in situ to form a chloroiminium cation, known as the Vilsmeier reagent , which is the active electrophile that attacks the pyrazole ring.[5] After the electrophilic substitution, the resulting iminium ion is hydrolyzed during aqueous workup to yield the final aldehyde product.[5]

Q2: What is the Duff reaction and when should I consider using it instead of the Vilsmeier-Haack reaction?

A2: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., glycerol, boric acid, or trifluoroacetic acid).[14][15] For pyrazoles, the Duff reaction has been shown to be a chemoselective and regiospecific method for formylating 1-phenyl-1H-pyrazoles at the C4 position.[11] It can be a good alternative to the Vilsmeier-Haack reaction if you are working with substrates that are sensitive to the potentially harsh conditions of the Vilsmeier-Haack protocol or if you want to avoid the use of POCl₃.[11]

Q3: My pyrazole has both C3 and C5 positions available for formylation. Which position is more likely to be formylated?

A3: In electrophilic aromatic substitution reactions on the pyrazole ring, the C4 position is the most reactive and is where formylation typically occurs.[10] The two nitrogen atoms in the ring reduce the electron density at the C3 and C5 positions, making the C4 position the primary site for electrophilic attack.[6]

Q4: Can I achieve di-formylation on a pyrazole ring?

A4: While di-formylation is a known side reaction for some aromatic substrates like phenols in the Duff reaction[14][16], it is less common for pyrazoles where the single C4 position is highly activated for mono-formylation. However, it is possible to achieve di-formylation on fused pyrazole systems. For instance, 4,7-dihydropyrazolo[1,5-a]pyrimidine can be formylated at both the C3 and C6 positions under Vilsmeier-Haack conditions.[17]

Quantitative Data Summary

The following table summarizes reported yields for the formylation of various pyrazole substrates under different conditions, highlighting the impact of substituents and reaction parameters.

Starting PyrazoleFormylation MethodReagentsConditionsProductYield (%)Side Product(s)Reference
1,3-dialkyl-5-chloro-1H-pyrazolesVilsmeier-HaackPOCl₃ / DMF120°C, 1-2.5 h4-Carbaldehyde65-95-[4]
1-aryl-3-alkyl-5-chloro-1H-pyrazolesVilsmeier-HaackPOCl₃ / DMF120°C, >3 h4-Carbaldehyde55-78-[4]
1,3-diaryl-5-chloro-1H-pyrazolesVilsmeier-HaackPOCl₃ / DMF120°C, >10 h4-Carbaldehyde0-15Starting material[4]
5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazoleVilsmeier-HaackPOCl₃ / DMF120°C4-CarbaldehydeMinorDehydrochlorination-formylation product (72%)[4][7]
1-Phenyl-1H-pyrazoleDuff ReactionHMTA / TFAReflux1-Phenyl-1H-pyrazole-4-carbaldehydeGood-[11]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 5-Chloropyrazoles [7]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 6 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF with stirring.

  • Reaction Initiation: After stirring for 10-15 minutes at 0°C, add the substituted 5-chloro-1H-pyrazole (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 120°C and stir until the starting pyrazole is completely consumed (monitor by TLC). Reaction times can vary from 1 to over 10 hours depending on the substrate.[4]

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of crushed ice and water.

  • Neutralization: Neutralize the acidic solution to a pH of ~7 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous mixture with chloroform (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: General Procedure for Duff Formylation of 1-Phenyl-1H-pyrazoles [11]

  • Reaction Setup: To a solution of the 1-phenyl-1H-pyrazole derivative (1 equivalent) in a suitable solvent, add hexamethylenetetramine (HMTA, 1.5-2 equivalents).

  • Acid Addition: Add trifluoroacetic acid (TFA) as the acidic medium.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into water.

  • Hydrolysis: The intermediate imine is typically hydrolyzed to the aldehyde under the acidic workup conditions. If necessary, the mixture can be heated with dilute acid to ensure complete hydrolysis.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophile Pyrazole Pyrazole (Electron-rich) Pyrazole->Intermediate Attack on Vilsmeier Reagent Aldehyde 4-Formylpyrazole Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Mechanism of Vilsmeier-Haack Formylation on a Pyrazole Ring.

Troubleshooting_Workflow start Low/No Yield in Vilsmeier-Haack Reaction q1 Is the pyrazole N-unsubstituted? start->q1 sol1 Protect N-H group before formylation. q1->sol1 Yes q2 Does the pyrazole have strong EWGs? q1->q2 No end Reaction Optimized sol1->end sol2 Increase reaction temp/time. Consider alternative method. q2->sol2 Yes q3 Are reagents/solvent anhydrous? q2->q3 No sol2->end sol3 Use anhydrous DMF, fresh POCl₃, inert atm. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for low yield in pyrazole formylation.

References

Technical Support Center: Purification of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A2: Impurities can arise from several sources during a Vilsmeier-Haack synthesis. These may include unreacted starting materials, colored byproducts from the decomposition of hydrazine derivatives, and potentially regioisomers depending on the specific precursors used.[1]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By comparing the TLC profile of your crude material with that of the fractions from column chromatography or the crystals from recrystallization, you can assess the removal of impurities.

Q4: My purified compound has a lower melting point than expected and appears as a yellowish solid. What could be the issue?

A4: A depressed melting point and discoloration are often indicative of residual impurities.[1] The yellowish color can result from byproducts of the Vilsmeier-Haack reaction.[1] Further purification by recrystallization or column chromatography may be necessary to obtain a pure, white to off-white solid.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Oiling out during recrystallization The compound may be precipitating above its melting point, or the solvent may be inappropriate.- Ensure the initial dissolution is in the minimum amount of hot solvent.- Try a different solvent system, such as a mixture of a good solvent and a poor solvent.- Allow the solution to cool more slowly to encourage crystal formation over precipitation.
Low recovery from recrystallization The compound may be too soluble in the chosen solvent, even at low temperatures.- Reduce the amount of solvent used for dissolution.- Add a poor solvent (in which the compound is less soluble) to the solution to induce precipitation.- Ensure the solution is sufficiently cooled before filtration.
Streaking or poor separation on TLC/column chromatography The compound may be interacting too strongly with the silica gel, or the chosen eluent system may not be optimal.- Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to reduce tailing.- Experiment with different eluent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Dark, tarry residue in the crude product This can result from overheating during the Vilsmeier-Haack reaction or the presence of impurities in the starting materials.- Ensure strict temperature control during the synthesis.- Use high-purity, anhydrous starting materials and solvents.- A preliminary purification step, such as a wash with a non-polar solvent to remove some tarry material, may be beneficial before column chromatography.
Multiple spots on TLC after purification This could indicate the presence of regioisomers or that the purification was incomplete.- If regioisomers are present, fractional recrystallization or careful column chromatography may be required to separate them.[1]- If the purification was incomplete, repeat the purification step, ensuring careful technique.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.

  • Solvent Selection: Based on analogous compounds, ethanol or a mixture of dimethylformamide (DMF) and ethanol are good starting points for solvent screening.[2][3]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Column Chromatography Protocol

This method is effective for separating the target compound from impurities with different polarities.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting eluent for similar compounds is a mixture of hexane and ethyl acetate (e.g., 19:1 or 8:2 v/v) or dichloromethane and ethyl acetate.[4][5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvents for Pyrazole Carbaldehydes

CompoundSolvent SystemReference
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehydeEthanol[2]
Substituted 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesMethanol[6]
Substituted 1H-pyrazole-4-carbaldehydesDimethylformamide (DMF)[3]

Table 2: Column Chromatography Conditions for Pyrazole Derivatives

CompoundEluent SystemReference
1-Methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazolePetroleum Ether / Ethyl Acetate (8:2)[4]
1-Methyl-6-(4-(trifluoromethyl)phenyl)-1,6-dihydropyrazolo[3,4-c]pyrazoleDichloromethane / Ethyl Acetate (95:5)[4]
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeChloroform[7]
1,3-diphenyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazoleHexane / Ethyl Acetate (19:1)[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product from Vilsmeier-Haack Reaction recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc final_product Pure 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde tlc->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent/ Cool Slowly oiling_out->change_solvent Yes poor_separation Poor Separation? low_yield->poor_separation No reduce_solvent Reduce Solvent/ Add Anti-Solvent low_yield->reduce_solvent Yes adjust_eluent Adjust Eluent Polarity/ Add Modifier poor_separation->adjust_eluent Yes pure_product Pure Product poor_separation->pure_product No change_solvent->pure_product reduce_solvent->pure_product adjust_eluent->pure_product

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with pyrazole derivatives during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Additionally, many pyrazole derivatives possess hydrophobic characteristics that can limit their solubility in aqueous solutions.[1]

Q2: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common issue is known as "antisolvent precipitation" or "crashing out." Your pyrazole derivative is likely highly soluble in an organic solvent like DMSO but has limited solubility in your aqueous buffer. When a concentrated DMSO stock solution is rapidly diluted into the aqueous buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate out of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is critical to include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any effects of the solvent itself.

Q4: Can I use pH adjustment to improve the solubility of my pyrazole derivative?

A4: Adjusting the pH can be an effective strategy if your pyrazole derivative has ionizable functional groups (e.g., acidic or basic moieties). By adjusting the pH of the buffer to a level where the compound becomes charged, its solubility can be significantly increased. However, it is crucial to ensure that the adjusted pH is compatible with your specific assay system (e.g., enzymes, cells).

Q5: How do co-solvents and cyclodextrins work to improve solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds. Common examples include ethanol, polyethylene glycols (PEGs), and propylene glycol. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex." This complex presents a water-soluble exterior, thereby enhancing the apparent aqueous solubility of the compound.[2]

Troubleshooting Guides

Issue: Compound Precipitation in 96-Well Plate Assays

This guide provides a systematic approach to troubleshooting and resolving compound precipitation in a 96-well plate format.

Troubleshooting Workflow:

G A Precipitation Observed in 96-Well Plate B Step 1: Visual Inspection - Under microscope - Note concentration dependency A->B C Step 2: Check Final DMSO Concentration - Is it <= 0.5%? B->C E High DMSO (> 0.5%) C->E Yes F Acceptable DMSO (<= 0.5%) C->F No D Step 3: Perform Kinetic Solubility Assay H Solubility Limit Exceeded D->H Yes I Solubility Limit Not Exceeded D->I No G Reduce Stock Concentration and Re-test E->G F->D J Lower Compound Concentration in Assay H->J K Step 4: Evaluate Formulation - Co-solvents - Cyclodextrins - pH adjustment I->K L Implement New Formulation and Re-test K->L

Caption: Troubleshooting workflow for compound precipitation in assays.

Detailed Steps:

  • Visual Inspection: Carefully examine the wells of your 96-well plate under a microscope. Note if the precipitation is crystalline or amorphous and if it occurs at all concentrations or only at higher doses.

  • Check Final DMSO Concentration: Calculate the final percentage of DMSO in your assay wells. If it exceeds 0.5%, prepare a new stock solution at a lower concentration to reduce the final DMSO percentage.

  • Perform Kinetic Solubility Assay: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will tell you the maximum concentration at which your compound remains in solution under the assay conditions.[3][4]

  • Lower Compound Concentration: If your assay concentrations exceed the determined kinetic solubility limit, reduce the concentrations tested to fall within the soluble range.

  • Evaluate Formulation Strategies: If the required assay concentrations are above the kinetic solubility limit, you will need to improve the compound's solubility. Consider the following options:

    • Co-solvents: Introduce a co-solvent like ethanol or PEG400 into your aqueous buffer. Be sure to test the tolerance of your assay to the chosen co-solvent.

    • Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with your compound.

    • pH Adjustment: If your compound has ionizable groups, adjust the pH of your buffer to increase solubility.

  • Implement New Formulation and Re-test: Once you have selected a suitable formulation strategy, prepare your compound with the new method and repeat the assay, including appropriate vehicle controls.

Data Presentation

Table 1: Solubility of Representative Pyrazole Derivatives in Various Solvents

CompoundSolvent SystemTemperature (°C)Solubility (mg/mL)
CelecoxibEthanol25~25
CelecoxibDMSO25~16.6
Celecoxib1:4 Ethanol:PBS (pH 7.2)25~0.2
1H-PyrazoleWater25Limited
1H-PyrazoleEthanol25Soluble
Pyrazole Kinase Inhibitor (Example)Aqueous Buffer (pH 7.4)250.005 (as free base)
Pyrazole Kinase Inhibitor (Example)Aqueous Buffer (pH 7.4)2511.4 (as amino-alcohol derivative)

Data for Celecoxib sourced from[5]. Data for pyrazole kinase inhibitor is illustrative, based on findings in[6].

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol allows for the determination of the concentration at which a compound begins to precipitate from a solution.

Materials:

  • Test pyrazole derivative

  • 10 mM stock solution in 100% DMSO

  • Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4)

  • Clear, flat-bottom 96-well or 384-well microplates

  • Multichannel pipette

  • Plate reader with nephelometry (light scattering) capability

Method:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO. For a 2-fold dilution series in a 96-well plate, add 20 µL of DMSO to columns 2-12. Add 40 µL of the 10 mM stock to column 1. Transfer 20 µL from column 1 to column 2, mix thoroughly, and then continue the serial transfer across the plate.[7]

  • Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.[7]

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (with DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution. Mix immediately by gentle tapping or orbital shaking for 30 seconds.[7]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[7]

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[7]

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit.[7]

Protocol 2: Solubilization using Cyclodextrins (Co-precipitation Method)

This protocol describes a common laboratory method for preparing cyclodextrin inclusion complexes to enhance aqueous solubility.

Materials:

  • Poorly soluble pyrazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stir plate and stir bar

  • Centrifuge

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Lyophilizer (optional)

Method:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water to your desired concentration with stirring.[2]

  • Add Pyrazole Derivative: Slowly add the pyrazole derivative to the stirring cyclodextrin solution.[2]

  • Stir/Sonicate: Continue to stir the mixture vigorously at room temperature overnight. Alternatively, sonication can be used to accelerate complex formation.[8]

  • Equilibration and Separation: Allow the solution to equilibrate. Then, separate the undissolved compound from the solution containing the soluble inclusion complex by centrifugation followed by filtration through a 0.22 µm filter.[2]

  • Quantification and Storage: The concentration of the solubilized pyrazole derivative in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV). The resulting solution can be used directly in assays, or it can be lyophilized (freeze-dried) to obtain a powder of the inclusion complex that can be easily reconstituted in water.[8]

Signaling Pathway Diagrams

Many pyrazole derivatives are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for experimental design and data interpretation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.[9][10][11][12][13]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Binding & Dimerization Ras Ras RTK->Ras 2. Activation Raf Raf (MAPKKK) Ras->Raf 3. Kinase Cascade Initiation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors 4. Nuclear Translocation & Activation CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: A simplified representation of the MAPK/ERK signaling pathway.[14][15][16][17][18]

References

Technical Support Center: Optimizing Pyrazole Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole Schiff bases.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My pyrazole Schiff base reaction has a very low yield or is not yielding any product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in pyrazole Schiff base formation is a common issue that can stem from several factors, including reaction equilibrium, purity of starting materials, and reaction conditions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the pyrazole-aldehyde and the primary amine are pure. Impurities can lead to side reactions and inhibit product formation. It is recommended to use freshly purified reactants.

  • Stoichiometry: While a 1:1 molar ratio of the pyrazole-aldehyde to the amine is typical, using a slight excess (1.1 equivalents) of the more volatile or readily available amine can help drive the reaction to completion.

  • Removal of Water: The formation of Schiff bases is a condensation reaction that produces water. This reaction is often reversible, so the removal of water is crucial to shift the equilibrium towards the product.

    • Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be employed to remove water as it forms.[1][2]

    • Dehydrating Agents: In solvents like ethanol or methanol, adding a dehydrating agent such as anhydrous magnesium sulfate or 3Å/4Å molecular sieves can effectively remove water.[1][2]

  • Catalysis: The reaction can be catalyzed by either an acid or a base.

    • Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid (a few drops), is commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][3]

    • Base Catalysis: In some cases, a base may be used.

  • Reaction Temperature and Time: Ensure the reaction is proceeding at an appropriate temperature. Many Schiff base formations require refluxing for several hours (e.g., 2.5 to 6 hours).[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Ethanol, methanol, and toluene are commonly used. The solvent should be anhydrous and capable of dissolving the reactants.

Issue 2: Formation of Multiple Products or Impurities

Q: My TLC analysis shows multiple spots, indicating the presence of impurities or side products. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products can be due to side reactions or the presence of regioisomers.

Troubleshooting Steps:

  • Incomplete Reaction: One of the major "impurities" can be unreacted starting materials. Ensure the reaction goes to completion by following the troubleshooting steps for low yield.

  • Hydrolysis of the Schiff Base: The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid. Ensure anhydrous conditions during the reaction and workup. For purification, consider using neutral or basic alumina for column chromatography instead of acidic silica gel to avoid hydrolysis.[1]

  • Side Reactions of Starting Materials: Impurities in the starting materials can lead to the formation of undesired products. Ensure the purity of your pyrazole-aldehyde and amine.

Issue 3: Difficulty in Product Purification and Isolation

Q: I am struggling to purify my pyrazole Schiff base. It is an oil, or it decomposes during chromatography. What purification strategies can I employ?

A: Purification of Schiff bases can be challenging due to their potential instability.

Troubleshooting Steps:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification.[1][2] Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1]

  • Column Chromatography:

    • If the product is an oil or does not crystallize easily, column chromatography can be used.

    • To prevent hydrolysis of the acid-sensitive imine bond, consider using neutral or basic alumina instead of the more acidic silica gel.[1]

  • Trituration: If the product is an oil, trituration with a non-polar solvent like hexane or petroleum ether can sometimes induce solidification.

  • Work-up Procedure: Ensure the work-up is performed under anhydrous conditions where possible. If an aqueous work-up is necessary, minimize the contact time and ensure the pH is not strongly acidic.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of a pyrazole Schiff base?

A1: The formation of a pyrazole Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-aldehyde. This is typically followed by a proton transfer and the elimination of a water molecule to form the imine (Schiff base). The reaction is often catalyzed by a small amount of acid.

Q2: How do I monitor the progress of my pyrazole Schiff base formation reaction?

A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2] Spot the reaction mixture alongside the starting materials (pyrazole-aldehyde and amine) on a TLC plate. The reaction is complete when the starting material spots have disappeared and a new product spot is observed.

Q3: My pyrazole Schiff base is colored. Is this normal?

A3: Yes, many Schiff bases are colored compounds. The color arises from the extended conjugation in the molecule.

Q4: How should I store my purified pyrazole Schiff base?

A4: Due to their sensitivity to moisture, it is best to store purified Schiff bases in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrazole Schiff Bases

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidEthanol856Good[4]
NoneMethanolReflux3-[6]
NoneEthanol852.5-[5]
Pyridine-2-carboxylic acid--0.25Good to Excellent[7]
NoneDioxane:Mesitylene1207256[8][9]

Table 2: Yields of Synthesized Copper(II) Complexes of Pyrazolone-based Schiff Bases

ComplexYield (%)
168
288
368
468
562

Data from Parvarinezhad, S., & Salehi, M. (2022). New pyrazolone-based Schiff base Cu(II) complexes: Synthesis, spectra, theoretical calculation and protein binding. Applied Chemistry Today.[10]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Schiff Bases

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyrazole-4-carbaldehyde derivative (1.0 eq)

  • Substituted aromatic primary amine (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazole-4-carbaldehyde (e.g., 0.5 g, 0.0024 mol) in 30 mL of ethanol.[4]

  • To this solution, add the substituted aromatic amine (1.0 equivalent).

  • Add a few drops (e.g., ~10 drops) of glacial acetic acid to the reaction mixture.[4]

  • Heat the mixture to reflux with stirring for approximately 6 hours at 85°C.[4]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, cool the mixture in a refrigerator overnight to allow for the precipitation of the product.[4]

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from methanol.[4]

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of hot solvent (e.g., ethanol or methanol) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a desiccator.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Reactants check_purity->impure TLC/NMR shows impurities pure Reactants are Pure check_purity->pure Purity Confirmed purify Purify Reactants and Repeat impure->purify purify->start check_equilibrium Address Reaction Equilibrium pure->check_equilibrium remove_water Remove Water (Dean-Stark/Drying Agent) check_equilibrium->remove_water excess_amine Use Slight Excess of Amine remove_water->excess_amine equilibrium_optimized Equilibrium Conditions Optimized excess_amine->equilibrium_optimized check_conditions Optimize Reaction Conditions equilibrium_optimized->check_conditions add_catalyst Add Acid/Base Catalyst check_conditions->add_catalyst optimize_temp_time Optimize Temperature and Time (Monitor by TLC) add_catalyst->optimize_temp_time conditions_optimized Reaction Conditions Optimized optimize_temp_time->conditions_optimized analyze_results Analyze Results conditions_optimized->analyze_results

Caption: Troubleshooting workflow for low yield in pyrazole Schiff base synthesis.

Purification_Workflow start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Product is an Oil is_solid->oily_product No pure_solid Pure Crystalline Product recrystallize->pure_solid triturate Triturate with Non-polar Solvent oily_product->triturate solidifies Does it solidify? triturate->solidifies solidifies->recrystallize Yes column_chromatography Perform Column Chromatography solidifies->column_chromatography No hydrolysis_risk Is the Schiff base acid-sensitive? column_chromatography->hydrolysis_risk neutral_alumina Use Neutral/Basic Alumina hydrolysis_risk->neutral_alumina Yes silica_gel Use Silica Gel (with caution) hydrolysis_risk->silica_gel No pure_oil Pure Product (Oil or Solid) neutral_alumina->pure_oil silica_gel->pure_oil

Caption: Decision workflow for the purification of pyrazole Schiff bases.

References

Preventing decomposition of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde during storage and experimentation.

Troubleshooting Guides

Issue 1: Compound discoloration (e.g., yellowing, browning) upon storage.

Possible Cause: This often indicates degradation of the compound, potentially due to oxidation or exposure to light. Aldehyde moieties are susceptible to oxidation, which can lead to the formation of corresponding carboxylic acids and other colored impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Confirm that the storage temperature is maintained between 2-8°C.

  • Light Protection: Store the container in a dark location or use an amber-colored vial to protect it from light.

  • Purity Check: If discoloration is observed, it is recommended to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause: Decomposition of the starting material can lead to the presence of impurities that may interfere with your reaction or assay, resulting in lower yields, unexpected side products, or altered biological activity.

Troubleshooting Steps:

  • Assess Purity Before Use: Always assess the purity of the aldehyde before setting up a reaction, especially if it has been stored for an extended period. A quick purity check via Thin Layer Chromatography (TLC) or HPLC is advisable.

  • Purification: If impurities are detected, consider purifying the compound by recrystallization or column chromatography before use.

  • Use Fresh Stock: Whenever possible, use a freshly opened or recently purchased batch of the compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize decomposition, the compound should be stored under the following conditions:

  • Temperature: 2-8°C

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.

  • Container: A tightly sealed, airtight container.

  • Light: Protected from light by using an amber vial or storing in a dark place.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathways for aromatic aldehydes like this compound include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).

  • Photodecomposition: Exposure to UV or visible light can induce degradation.[1]

  • Hydrolysis: While pyrazole rings are generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis, although some pyrazole derivatives have shown improved hydrolytic stability.[2][3]

Q3: How can I check the purity of my stored compound?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of the compound and quantifying any degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Q4: Are there any stabilizers I can add to prevent decomposition?

A4: While the addition of stabilizers is a common practice for some aldehydes, it is not routinely done for this specific compound in a research setting, as it may interfere with subsequent reactions. The most effective preventative measure is proper storage. If you are developing a formulation, the use of antioxidants could be explored, but would require extensive validation.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Suggested HPLC Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve compound in Acetonitrile or a mixture of Acetonitrile and water

Note: This is a starting point and the method should be validated for your specific application.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to understand the stability of the compound under various stress conditions.[4][5]

1. Acid and Base Hydrolysis:

  • Acid: Dissolve the compound in a solution of 0.1 M HCl.

  • Base: Dissolve the compound in a solution of 0.1 M NaOH.

  • Procedure: Incubate the solutions at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by the stability-indicating HPLC method. Neutralize the samples before injection.

2. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve the compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points and analyze by HPLC.

3. Thermal Degradation:

  • Procedure: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C). Sample at various time points (e.g., 1, 5, 10 days) and analyze by HPLC.

4. Photostability:

  • Procedure: Expose the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample in the dark. Analyze both samples by HPLC after a defined exposure period.

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting and the potential degradation pathways.

Troubleshooting_Workflow start Problem Observed (e.g., discoloration, poor yield) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_purity Assess Compound Purity (HPLC, TLC) purity_ok Purity >95%? check_purity->purity_ok storage_ok->check_purity Yes correct_storage Action: Correct Storage - Store at 2-8°C - Protect from light - Use inert gas storage_ok->correct_storage No purify Action: Purify Compound (Recrystallization, Chromatography) purity_ok->purify No use_fresh Action: Use Fresh Stock purity_ok->use_fresh No, and purification not feasible proceed Proceed with Experiment purity_ok->proceed Yes correct_storage->check_purity purify->proceed use_fresh->proceed

Troubleshooting workflow for stability issues.

Degradation_Pathways compound 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde oxidation Oxidation (O2, Peroxides) compound->oxidation photolysis Photolysis (UV/Vis Light) compound->photolysis hydrolysis Hydrolysis (Strong Acid/Base) compound->hydrolysis thermal Thermal Stress (High Temperature) compound->thermal product1 Carboxylic Acid Derivative oxidation->product1 product2 Photodegradation Products photolysis->product2 product3 Hydrolysis Products hydrolysis->product3 product4 Thermal Degradants thermal->product4

Potential degradation pathways.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding unexpected NMR shifts in their pyrazole-containing samples.

Frequently Asked Questions (FAQs)

Q1: Why are the proton or carbon signals for my substituted pyrazole appearing at unexpected chemical shifts?

Unexpected chemical shifts in pyrazole derivatives can arise from a combination of factors, primarily:

  • Tautomerism: Many pyrazoles, especially those with a substituent at the 3(5)-position, exist as a mixture of rapidly interconverting tautomers.[1][2] This rapid exchange on the NMR timescale can result in averaged signals for the C3/C5 carbons and their attached protons, leading to chemical shifts that are intermediate to what would be expected for a single, fixed tautomer.[2]

  • Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and position of substituents on the pyrazole ring significantly influence the electron density and, consequently, the chemical shifts of the ring protons and carbons.[3]

  • Solvent Effects: The choice of NMR solvent can have a profound impact on chemical shifts, particularly for protons and carbons near the N-H group.[4][5][6] Hydrogen-bonding solvents can form intermolecular hydrogen bonds with the pyrazole's nitrogen atoms, altering the electronic environment.[4][5]

  • Concentration and Aggregation: At high concentrations, pyrazole derivatives can self-associate through intermolecular hydrogen bonding, leading to concentration-dependent chemical shifts.[7]

Q2: The N-H proton signal in my pyrazole spectrum is very broad or not visible at all. Why is this happening?

The broadening or disappearance of the N-H proton signal is a common observation in the NMR spectra of pyrazoles and can be attributed to several phenomena:

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus, which has a spin I=1, possesses a quadrupole moment. This can lead to rapid relaxation of the adjacent N-H proton, causing significant broadening of its signal.[8]

  • Chemical Exchange: The N-H proton can undergo rapid intermolecular exchange with residual water or other protic species in the NMR solvent.[8] This exchange can be fast enough to broaden the signal or even cause it to merge with the solvent peak.

  • Tautomeric Exchange: The rapid annular tautomerism contributes to the exchange of the proton between the two nitrogen atoms, which can also lead to signal broadening.[1][2]

Q3: My ¹H NMR spectrum shows fewer signals than expected for my substituted pyrazole. What could be the reason?

This is often due to the time-averaging effect of tautomerism.[2] For instance, in a 3-substituted pyrazole, rapid proton exchange between N1 and N2 can make the C3 and C5 positions (and their attached protons, if any) chemically equivalent on the NMR timescale. This results in a single averaged signal for these positions instead of two distinct signals.[2] Coalescence of individual signals into a single broad signal can also occur.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered with unexpected NMR shifts in pyrazole compounds.

Issue 1: Ambiguous or Overlapping Signals in the Aromatic Region

Possible Cause: Rapid tautomeric exchange leading to averaged signals, or accidental isochrony of signals.

Troubleshooting Workflow:

start Start: Unexpected Aromatic Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr change_solvent Change NMR Solvent (e.g., from CDCl3 to DMSO-d6) start->change_solvent check_concentration Vary Sample Concentration start->check_concentration low_temp Lower Temperature vt_nmr->low_temp high_temp Increase Temperature vt_nmr->high_temp solvent_effect Result: Altered chemical shifts may resolve overlapping signals. change_solvent->solvent_effect concentration_effect Result: Shift changes indicate intermolecular interactions. check_concentration->concentration_effect slow_exchange Result: Slowed exchange, separate tautomer signals may appear. low_temp->slow_exchange fast_exchange Result: Sharpened, averaged signals due to faster exchange. high_temp->fast_exchange

Figure 1: Troubleshooting workflow for ambiguous aromatic signals.

Detailed Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool.[8]

    • Lowering the temperature: This can slow down the tautomeric exchange rate sufficiently to observe separate, sharp signals for the individual tautomers.[7][8]

    • Increasing the temperature: This can accelerate the exchange, leading to a single, sharp, averaged signal if the exchange rate at room temperature is in the intermediate regime.[8]

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts and potentially resolve overlapping signals.[9] For example, moving from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can significantly perturb the chemical shifts of protons and carbons near the N-H group.[6][10]

  • Vary Concentration: Acquiring spectra at different sample concentrations can help determine if intermolecular interactions, such as hydrogen-bonded dimers or aggregates, are influencing the chemical shifts.[7]

Issue 2: Broad N-H and/or Ring C-H Signals

Possible Causes: Intermediate tautomeric exchange rate, ¹⁴N quadrupolar coupling, or intermolecular proton exchange.

Troubleshooting Workflow:

start Start: Broad N-H or C-H Signals d2o_exchange Add a drop of D2O and re-acquire spectrum start->d2o_exchange vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr n15_nmr Consider ¹⁵N NMR (if isotopically labeled) start->n15_nmr nh_disappears Result: N-H signal disappears, confirming exchangeable proton. d2o_exchange->nh_disappears temp_effect Result: Signal sharpening or coalescence indicates dynamic exchange. vt_nmr->temp_effect sharp_signals Result: Sharp signals due to spin I=1/2 (no quadrupolar broadening). n15_nmr->sharp_signals

Figure 2: Troubleshooting workflow for broad N-H or C-H signals.

Detailed Steps:

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the N-H proton to exchange with deuterium.[9] If the broad signal disappears or significantly diminishes in intensity, it confirms that it is an exchangeable N-H proton.[9]

  • Variable Temperature (VT) NMR: As with overlapping signals, changing the temperature can help diagnose issues related to dynamic exchange processes that cause line broadening.[8]

  • ¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled, acquiring a ¹⁵N NMR spectrum can provide valuable information. The ¹⁵N nucleus has a spin of I=1/2 and does not cause quadrupolar broadening, resulting in sharper signals. This can also help in definitively identifying the tautomeric state.[10]

Data Presentation: Typical Chemical Shift Ranges

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent pyrazole molecule. Note that these values are highly dependent on the solvent and the presence of substituents.

Table 1: Typical ¹H NMR Chemical Shifts for Pyrazole

ProtonChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆
H3/H5~7.6~7.5
H4~6.3~6.2
N-H~12-14 (often broad)~12-13 (often broad)

Data compiled from various sources, including spectral databases.[11][12]

Table 2: Typical ¹³C NMR Chemical Shifts for Pyrazole

CarbonChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆
C3/C5~134.7~135.2
C4~105.5~105.1

Data compiled from various sources, including spectral databases.[11][13][14]

Key Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.[8]

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm for pyrazoles).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[8]

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Variable Temperature (VT) NMR Experiment:

  • Prepare the sample as described above in a solvent suitable for the desired temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Insert the sample into the spectrometer and allow the temperature to equilibrate for 5-10 minutes before shimming and acquiring the spectrum.

  • Acquire spectra at several temperatures, both above and below the initial measurement temperature, to observe changes in chemical shifts, line shapes, and signal coalescence.[8]

References

Technical Support Center: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

I. Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the condensation of acetophenone with methylhydrazine to form the corresponding hydrazone. The second and key step is the Vilsmeier-Haack reaction, which accomplishes both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the 4-position.

II. Experimental Protocols

A. Step 1: Synthesis of Acetophenone Methylhydrazone

Materials:

  • Acetophenone

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1.0 eq.) in ethanol.

  • In a separate container, prepare a solution of methylhydrazine (1.1 eq.) in a minimal amount of ethanol.

  • Slowly add the methylhydrazine solution to the acetophenone solution with stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting oily product with diethyl ether.

  • Dry the ether extract over anhydrous potassium carbonate.

  • Filter and concentrate the solution to obtain the crude acetophenone methylhydrazone, which can be used in the next step without further purification.

B. Step 2: Vilsmeier-Haack Formylation to Yield this compound

Materials:

  • Acetophenone methylhydrazone (from Step 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Vilsmeier Reagent Preparation (Perform in a fume hood with appropriate PPE):

    • To a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (a 5-fold excess relative to the hydrazone).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the crude acetophenone methylhydrazone (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Slowly add the hydrazone solution to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • A solid precipitate of the product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

III. Troubleshooting Guides

A. Troubleshooting for Step 1: Acetophenone Methylhydrazone Synthesis
Issue Potential Cause(s) Troubleshooting Recommendations
Low or No Product Formation Inactive methylhydrazine.Use fresh, high-purity methylhydrazine.
Insufficient catalyst.Ensure a catalytic amount of glacial acetic acid is added.
Reaction time is too short.Monitor the reaction by TLC to ensure completion.
Formation of Side Products (e.g., Azine) High reaction temperature or prolonged reaction time.Maintain the recommended reflux temperature and monitor the reaction closely.
Impure starting materials.Use purified acetophenone.
Difficulty in Product Isolation Product is an oil and does not solidify.Proceed with extraction using a suitable organic solvent like diethyl ether.
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
B. Troubleshooting for Step 2: Vilsmeier-Haack Formylation
Issue Potential Cause(s) Troubleshooting Recommendations
Low or No Yield Inactive Vilsmeier reagent.Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[1]
Incomplete reaction.Increase the reaction temperature (e.g., to 80-90 °C) or prolong the reaction time. Monitor by TLC.[2]
Product decomposition during work-up.Perform the quenching step slowly and with efficient cooling to avoid excessive heat generation.
Formation of a Dark, Tarry Residue Reaction overheating.Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the hydrazone.[1]
Presence of impurities in starting materials or solvents.Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC Side reactions due to excess Vilsmeier reagent or high temperature.Optimize the stoichiometry of the Vilsmeier reagent. Avoid excessively high temperatures and long reaction times.
Incomplete cyclization.Ensure sufficient reaction time and temperature for the cyclization to complete.
Difficulty in Isolating the Product Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.

IV. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application in this synthesis?

A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this synthesis, it serves a dual purpose: it facilitates the cyclization of the acetophenone methylhydrazone to form the pyrazole ring and concurrently formylates the C4 position of the newly formed pyrazole ring. The key reactive species is the Vilsmeier reagent, a chloroiminium salt formed from the reaction of DMF and POCl₃.[1]

Q2: Why is it crucial to use anhydrous DMF and fresh POCl₃?

A2: The Vilsmeier reagent is highly reactive and sensitive to moisture. Any water present in the DMF will react with POCl₃ and the Vilsmeier reagent, leading to their decomposition and a significant reduction in the yield of the desired product. Old or improperly stored POCl₃ may have already hydrolyzed, reducing its effectiveness.

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A3: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive and the preparation is exothermic. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure involves quenching the reaction mixture with ice, which is a highly exothermic process and must be done slowly and carefully to control the release of heat and potential splashing of corrosive materials.[1]

Q4: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched in a separate vial containing a small amount of water or a dilute basic solution. The quenched sample can then be extracted with a suitable organic solvent (e.g., ethyl acetate) and spotted on a TLC plate alongside the starting hydrazone to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What should I do if the Vilsmeier reagent precipitates or solidifies during its preparation?

A5: The formation of a solid or a viscous liquid during the preparation of the Vilsmeier reagent is normal. This indicates the formation of the chloroiminium salt. As long as the mixture can still be stirred effectively, the reaction can proceed. If the stirring is completely hindered, you may need to add a small amount of additional anhydrous DMF to facilitate mixing, but be mindful of the stoichiometry of your reaction.

V. Visualizations

Synthesis_Pathway Acetophenone Acetophenone Hydrazone Acetophenone Methylhydrazone Acetophenone->Hydrazone Condensation (cat. Acetic Acid) Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Product 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Hydrazone->Product Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Vilsmeier-Haack Reaction Check_Reagents Are DMF and POCl₃ anhydrous and fresh? Start->Check_Reagents Replace_Reagents Replace with fresh, anhydrous reagents. Check_Reagents->Replace_Reagents No Check_Temp Was the reaction temperature optimal? Check_Reagents->Check_Temp Yes Replace_Reagents->Start Adjust_Temp Increase temperature gradually (e.g., to 80-90 °C). Check_Temp->Adjust_Temp No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp->Start Increase_Time Increase reaction time and monitor by TLC. Check_Time->Increase_Time No Check_Workup Was the work-up procedure correct? Check_Time->Check_Workup Yes Increase_Time->Start Optimize_Workup Ensure slow quenching and proper neutralization. Check_Workup->Optimize_Workup No Success Yield Improved Check_Workup->Success Yes Optimize_Workup->Start

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

References

Catalyst Selection for Suzuki Coupling with Pyrazole Halides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the Suzuki coupling of pyrazole halides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki coupling of pyrazole halides, offering potential causes and solutions.

Problem 1: Low to No Yield of the Desired Product

  • Possible Cause: Inappropriate Catalyst System. The choice of palladium precursor and ligand is critical, especially for less reactive pyrazole chlorides or sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective for all pyrazole derivatives.[1][2]

    • Solution: For challenging substrates, particularly N-H unprotected pyrazoles, consider using more active catalyst systems. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) have shown high efficacy.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5] Pre-catalysts such as XPhos Pd G2 can also be employed to ensure the efficient formation of the active catalytic species.[2][6]

  • Possible Cause: Catalyst Inhibition. The nitrogen atoms in the pyrazole ring, especially in unprotected N-H pyrazoles, can coordinate to the palladium center, leading to catalyst deactivation.[3][5]

    • Solution: The use of bulky, electron-rich phosphine ligands can mitigate this inhibition by sterically shielding the palladium center.[7] Additionally, careful selection of the base is crucial, as some bases can exacerbate catalyst inhibition.

  • Possible Cause: Incorrect Base. The base plays a crucial role in the transmetalation step of the catalytic cycle.[8] An inappropriate base can lead to slow reaction rates or catalyst decomposition.

    • Solution: For many Suzuki couplings of pyrazole halides, inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are effective.[1][3] For sensitive substrates, a weaker base may be preferable to minimize side reactions. The choice of base should be optimized for each specific substrate combination.

  • Possible Cause: Suboptimal Solvent. The solvent can influence the solubility of reagents and the stability of the catalyst.

    • Solution: Aprotic solvents like dioxane, THF, or toluene, often in combination with water, are commonly used.[1][3] For microwave-assisted reactions, a mixture of ethanol and water can be effective.[9]

Problem 2: Significant Formation of Dehalogenated Byproduct

  • Possible Cause: Nature of the Pyrazole Halide. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4][5] Pyrazole iodides are particularly susceptible to this side reaction.

    • Solution: When possible, using the corresponding pyrazole bromide or chloride can reduce the amount of dehalogenation.[10][11] It has been observed that bromo and chloro derivatives of aminopyrazoles are superior to iodo derivatives due to a reduced tendency for dehalogenation.[2]

  • Possible Cause: Formation of Palladium-Hydride Species. The dehalogenation side reaction is often mediated by the formation of a palladium-hydride (Pd-H) species.[5][12] This can arise from reactions with the base, solvent (e.g., alcohols), or residual water.

    • Solution:

      • Ligand Choice: Employing bulky, electron-rich ligands can favor the desired reductive elimination over the dehalogenation pathway.[5]

      • Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.[5]

      • Solvent System: Use aprotic solvents. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts.[5]

      • Control Water Content: While a small amount of water is often beneficial for the Suzuki coupling, excessive water can be a proton source leading to dehalogenation. For anhydrous reactions, ensure all reagents and solvents are thoroughly dried.[5]

Problem 3: Reaction is Sluggish or Does Not Go to Completion

  • Possible Cause: Low Reactivity of the Pyrazole Halide. Pyrazole chlorides are generally the least reactive of the pyrazole halides.[4]

    • Solution: For pyrazole chlorides, the use of highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos) or NHC ligands, is often necessary.[4][13] Increasing the reaction temperature may also be required.

  • Possible Cause: Steric Hindrance. Sterically demanding substituents on the pyrazole ring or the boronic acid can slow down the reaction.

    • Solution: The use of sterically bulky phosphine ligands can sometimes overcome steric hindrance by promoting the formation of a more reactive, coordinatively unsaturated palladium species.

  • Possible Cause: N-H Acidity in Unprotected Pyrazoles. The acidic proton on the nitrogen of unprotected pyrazoles can interfere with the catalytic cycle.[3]

    • Solution: While protection of the N-H group is an option, successful couplings of unprotected pyrazoles can be achieved using specific catalyst systems, such as those with XPhos-derived precatalysts, and a suitable base like K₃PO₄.[3]

Frequently Asked Questions (FAQs)

Q1: Which pyrazole halide is the most reactive in Suzuki coupling?

A1: The general order of reactivity for pyrazole halides in Suzuki coupling is I > Br > Cl.[4] This is due to the decreasing strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step of the catalytic cycle.

Q2: Can I perform a Suzuki coupling on an unprotected N-H pyrazole?

A2: Yes, it is possible to perform Suzuki coupling on unprotected N-H pyrazoles without the need for protecting groups.[3][11] However, these substrates can be challenging due to potential catalyst inhibition by the pyrazole nitrogen. Success often relies on the use of specialized catalyst systems, such as those based on bulky, electron-rich biarylphosphine ligands like XPhos, in combination with a suitable base like K₃PO₄.[3]

Q3: What are the most common side reactions in the Suzuki coupling of pyrazole halides?

A3: The most common side reactions are:

  • Dehalogenation: The replacement of the halogen on the pyrazole ring with a hydrogen atom.[5][12]

  • Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct.[12]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[14]

Q4: How can I minimize protodeboronation of my boronic acid?

A4: Protodeboronation can be a significant issue, especially with electron-deficient or heteroaryl boronic acids.[14] To minimize this side reaction:

  • Use anhydrous conditions or a biphasic system with minimal water.[14]

  • Employ anhydrous bases like powdered K₃PO₄ or CsF.[14]

  • Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[14]

  • Optimize the reaction conditions to achieve the fastest possible cross-coupling, thereby minimizing the time for protodeboronation to occur.[14]

Data Presentation: Catalyst Systems for Suzuki Coupling of Pyrazole Halides

The following tables summarize various catalyst systems and their performance in the Suzuki coupling of different pyrazole halides.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90675-95
XPhos Pd G2K₃PO₄Dioxane/H₂O801280-93
SPhos Pd G2K₃PO₄Dioxane/H₂O801278-91
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001682-94

Data compiled from multiple sources for comparative purposes.[1][4]

Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles

Pyrazole HalideCatalyst / PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromopyrazoleP1 (XPhos-based)K₃PO₄Dioxane/H₂O1002470-86
4-BromopyrazoleP1 (XPhos-based)K₃PO₄Dioxane/H₂O1002461-80
3-ChloroindazoleP2 (Biarylphosphine-based)K₃PO₄Dioxane/H₂O10015-2075-95

Data adapted from a study on unprotected, nitrogen-rich heterocycles.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [1]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Pyrazole Halide [1]

  • Materials:

    • Pyrazole halide (e.g., 4-bromo-1H-pyrazole) (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)

    • Base (e.g., K₂CO₃) (2.0 equiv)

    • Ethanol

    • Water

  • Procedure:

    • In a 10 mL microwave vial, combine the pyrazole halide, phenylboronic acid, the palladium complex, and the base.

    • Add ethanol and water (typically in a 1:1 ratio).

    • Securely cap the vial with a Teflon septum.

    • Place the vessel in a microwave reactor and irradiate with a power of 60 W, ramping the temperature to 120 °C.

    • Hold the reaction at 120 °C for 2 minutes.

    • After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Visualization of Catalyst Selection Logic

The following diagram illustrates a decision-making workflow for selecting a suitable catalyst system for the Suzuki coupling of pyrazole halides based on the substrate's characteristics.

CatalystSelection start Start: Pyrazole Halide Substrate halide_type What is the halide? start->halide_type nh_protection Is the pyrazole N-H protected? halide_type->nh_protection Iodo or Bromo active_catalyst Active Catalyst System: Pd(OAc)2 or Pd2(dba)3 with bulky phosphine ligand (e.g., XPhos, SPhos) or NHC ligand halide_type->active_catalyst Chloro sterics Are there sterically demanding substituents? nh_protection->sterics Yes (Protected) nh_catalyst Specialized N-H Catalyst: XPhos-based precatalyst (e.g., P1), K3PO4 nh_protection->nh_catalyst No (Unprotected) std_cond Standard Conditions: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80-100 °C sterics->std_cond No steric_catalyst Consider Bulky Ligands: (e.g., tBu3P) or NHC ligands to overcome steric hindrance sterics->steric_catalyst Yes

Caption: Catalyst selection workflow for pyrazole halide Suzuki coupling.

References

Enhancing the stability of pyrazole-based compounds for biological testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of pyrazole-based compounds for biological testing. This guide focuses on identifying common stability issues and providing practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole-based compound shows low or inconsistent activity in my biological assay. Could stability be the issue?

A1: Yes, poor compound stability is a frequent cause of inconsistent results or lower-than-expected potency. Instability can manifest as chemical degradation in the assay medium or rapid metabolic breakdown if using cell-based systems or in vivo models.

Troubleshooting Steps:

  • Assess Compound Purity: First, confirm the purity and identity of your compound stock using analytical techniques like LC-MS and NMR.[1][2]

  • Evaluate Solubility: Poor solubility can be mistaken for instability, as the compound may precipitate out of the solution, lowering the effective concentration. Determine the aqueous solubility of your compound in the assay buffer.

  • Perform Stability Analysis: Directly assess the stability of your compound under the specific conditions of your biological assay (e.g., buffer composition, pH, temperature, incubation time).

Q2: My compound is degrading in the aqueous buffer of my in vitro assay. What are the common causes and solutions?

A2: Aqueous degradation can be caused by hydrolysis, oxidation, or photodegradation. The pyrazole ring itself is generally stable, but certain substituents can be labile.[3][4]

Potential Causes & Solutions:

  • Hydrolysis: Ester, amide, or other hydrolyzable functional groups on the pyrazole scaffold can be unstable, especially at non-neutral pH.

    • Solution: Adjust the buffer pH to be closer to neutral (pH 7.4) if the assay allows. For structural modification, replace hydrolytically sensitive groups with more stable bioisosteres.

  • Oxidation: The compound may be susceptible to oxidation, which can be accelerated by components in the media or exposure to air.[5]

    • Solution: Prepare solutions fresh before each experiment. Consider degassing the buffer or adding antioxidants like ascorbic acid, although their effects should be validated as they can sometimes accelerate degradation.[5]

  • Photodegradation: Exposure to light, especially UV light, can degrade sensitive compounds.

    • Solution: Protect your compound from light by using amber vials and minimizing exposure during experimental setup.[6]

Q3: My compound shows high clearance in my in vitro metabolic stability assay (e.g., liver microsomes). How can I improve its metabolic stability?

A3: High metabolic clearance indicates that the compound is rapidly broken down by metabolic enzymes, such as cytochrome P450s (CYPs).[7][8] Improving metabolic stability is a key challenge in drug discovery.

Strategies for Improvement:

  • Identify Metabolic "Hot Spots": First, perform metabolite identification studies (MetID) to determine which parts of the molecule are being modified by metabolic enzymes.

  • Structural Modification:

    • Blocking Groups: Introduce bulky groups (e.g., a tert-butyl group) near the metabolic hot spot to sterically hinder enzyme access.[9]

    • Electron-Withdrawing Groups: Replace electron-rich aromatic rings, which are susceptible to oxidation, with electron-deficient ones (e.g., adding fluorine or replacing a phenyl ring with a pyridine).[10][11]

    • Deuteration: Replace a hydrogen atom at a site of metabolism with deuterium. The stronger carbon-deuterium bond can slow down metabolism (the "kinetic isotope effect").[8]

    • Scaffold Hopping: Replace a metabolically labile part of the scaffold with a more stable ring system, such as replacing a quinoline with a pyrazole.[10]

Q4: My pyrazole derivative has very low aqueous solubility. What formulation strategies can I use for biological testing?

A4: Poor aqueous solubility is a common challenge for pyrazole-based compounds due to their often planar and aromatic nature.[7] Improving solubility is critical for obtaining reliable biological data.

Formulation Strategies:

  • Co-solvents: Use organic co-solvents to increase solubility. A common starting point for in vitro studies is to dissolve the compound in 100% DMSO to make a high-concentration stock, which is then diluted into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological system.

  • Excipients for In Vivo Studies: For animal studies, complex formulations are often required. Common vehicles include combinations of solvents and surfactants.[6]

    • PEG/Tween/Saline: A mixture of PEG400 (polyethylene glycol), Tween-80 (a surfactant), and saline is a widely used vehicle.[6]

    • Cyclodextrins: Encapsulating the compound within cyclodextrin molecules (like HP-β-CD) can significantly enhance aqueous solubility.[6]

  • Salt Formation: If your compound contains an ionizable group (e.g., a basic nitrogen or an acidic proton), forming a salt can dramatically improve solubility.[7]

Data Presentation: Stability & Formulation

Table 1: Effect of Structural Modification on Metabolic Stability

This table illustrates how specific chemical modifications to a hypothetical pyrazole scaffold can impact its stability in human liver microsomes (HLM).

Compound IDModificationHalf-life (t½) in HLM (min)Intrinsic Clearance (µL/min/mg)
Parent-01 Unsubstituted Phenyl Ring1546.2
Mod-01a Phenyl -> 4-Fluoro-phenyl3519.8
Mod-01b Phenyl -> Pyridyl4216.5
Mod-02 Add tert-butyl group adjacent to phenyl6510.7

Table 2: Solubility of a Model Pyrazole Compound in Various Vehicles

This table provides example solubility data for a model pyrazole compound (e.g., Celecoxib) in common formulation vehicles.[6]

Vehicle CompositionSolubility (mg/mL)Appearance
Water< 0.01Suspension
0.9% Saline< 0.01Suspension
10% DMSO / 90% Saline0.5Clear Solution
10% DMSO / 40% PEG400 / 50% Saline5Clear Solution
5% Tween-80 / 95% Saline1Fine Suspension
20% HP-β-CD in Water2.5Clear Solution

Visualized Workflows and Pathways

Troubleshooting_Workflow start Inconsistent or Low Biological Activity check_purity 1. Confirm Compound Purity (LC-MS, NMR) start->check_purity check_sol 2. Assess Aqueous Solubility in Assay Buffer check_purity->check_sol  Purity OK impure Problem: Impurity Solution: Re-purify or Re-synthesize check_purity->impure Impure check_stab 3. Test Compound Stability (Chemical & Metabolic) check_sol->check_stab  Soluble insoluble Problem: Poor Solubility Solution: Modify Formulation (Co-solvents, Excipients) check_sol->insoluble Insoluble/ Precipitation unstable Problem: Instability Solution: Modify Compound or Assay Conditions check_stab->unstable Unstable/ Degradation end_node Optimized Assay Conditions & Reliable Data check_stab->end_node  Stable impure->start Re-start with pure compound insoluble->end_node Implement Solution unstable->end_node Implement Solution

Caption: Troubleshooting workflow for low biological activity.

Metabolic_Stability_Workflow prep 1. Prepare Reagents (Compound Stock, Microsomes, NADPH, Buffer) incubate 2. Pre-incubate Compound with Liver Microsomes (e.g., 37°C) prep->incubate start_rxn 3. Initiate Reaction by adding NADPH incubate->start_rxn timepoints 4. Aliquot and Quench Reaction at Multiple Timepoints (e.g., 0, 5, 15, 30 min) with cold Acetonitrile start_rxn->timepoints analyze 5. Analyze Samples via LC-MS/MS to quantify remaining parent compound timepoints->analyze calculate 6. Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

Degradation_Pathway cluster_0 Pyrazole Core cluster_1 Degradation Pathways cluster_2 Products parent Substituted Pyrazole Compound metabolic Metabolic Oxidation (e.g., CYP450 mediated) on aromatic rings parent->metabolic chemical Chemical Hydrolysis (e.g., of an ester group at acidic/basic pH) parent->chemical met_prod Hydroxylated Metabolite metabolic->met_prod chem_prod Carboxylic Acid + Alcohol chemical->chem_prod

Caption: Potential degradation pathways for pyrazole compounds.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test pyrazole compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (e.g., Verapamil, known to be metabolized)

  • Acetonitrile (ACN) containing an internal standard for LC-MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture. For a 200 µL final volume, add:

    • 158 µL Phosphate Buffer

    • 20 µL Liver Microsomes (final concentration ~0.5 mg/mL)

    • 2 µL Test Compound (final concentration ~1 µM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Start the reaction by adding 20 µL of NADPH solution (final concentration ~1 mM). This is your T=0 time point for the NADPH-containing wells. Also, run parallel incubations without NADPH as a negative control.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold ACN with the internal standard to the respective wells.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: Aqueous Formulation for In Vivo (Rodent) Dosing

This protocol describes the preparation of a common vehicle for a poorly soluble compound intended for oral or intraperitoneal administration.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes, vortex mixer

Procedure (for a final formulation of 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline):

  • Weigh Compound: Accurately weigh the required amount of the pyrazole compound into a sterile conical tube.

  • Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[6]

  • Add Co-solvent: Add the required volume of PEG400 (40% of the final volume). Vortex until the solution is homogeneous.

  • Add Surfactant: Add the required volume of Tween-80 (5% of the final volume). Vortex again to ensure complete mixing.

  • Final Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. This final addition should be done carefully to avoid precipitation.

  • Final Check: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before administration. Prepare this formulation fresh on the day of the experiment.[6]

References

Validation & Comparative

A Comparative Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its related isomeric structures. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The position of substituents on the pyrazole ring can significantly influence the compound's physicochemical properties and biological efficacy. This document summarizes key synthetic and biological data to facilitate further research and development in this area.

Synthesis of Pyrazole-4-carbaldehyde Isomers

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[1][2] The reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Table 1: Synthesis of Substituted Phenyl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

Compound/Isomer TypeStarting Material (Hydrazone)Yield (%)Reference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeAcetophenone phenylhydrazone derivativesGood[3]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one80[2][4]
3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehydeN'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazidesNot specified[5]
3-[5-(4-nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde[5-(4-nitrophenylfuran-2-yl)] methyl ketone phenylhydrazone71[6]

Experimental Protocol: General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][5]

  • Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for approximately 30-60 minutes at this temperature.

  • Reaction with Hydrazone: The corresponding hydrazone derivative, dissolved in a suitable solvent (e.g., DMF or dioxane), is added dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is then typically heated to a temperature ranging from 60-80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate is formed.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Diagram 1: General Synthetic Workflow for Pyrazole-4-carbaldehydes

G cluster_start Starting Materials cluster_vilsmeier Vilsmeier-Haack Reagent ketone Substituted Acetophenone hydrazone Hydrazone Formation ketone->hydrazone hydrazine Substituted Hydrazine hydrazine->hydrazone reaction Vilsmeier-Haack Reaction hydrazone->reaction dmf DMF vilsmeier_reagent Vilsmeier Reagent dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent vilsmeier_reagent->reaction product Pyrazole-4-carbaldehyde reaction->product

Caption: Synthetic pathway for pyrazole-4-carbaldehydes.

Comparative Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. While a direct comparative study of this compound and its specific isomers is lacking, the following table presents data on the antimicrobial and anti-inflammatory activities of various substituted pyrazole-4-carbaldehyde derivatives to illustrate the potential impact of structural variations. It is crucial to note that these results are from different studies and direct comparison should be made with caution due to differing experimental conditions.

Table 2: Biological Activity of Substituted Pyrazole-4-carbaldehyde Derivatives

Compound/DerivativeBiological ActivityAssayResultsReference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivativesAntimicrobialNot specifiedActive against various bacterial and fungal strains[7]
3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehyde derivativesAntimicrobialCup-plate methodModerate to significant activity against various bacteria and fungi[5]
3-[5-(4-nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde derivativesAntimicrobialNot specifiedPronounced effect on S. aureus, E. coli, and Candida[6]
Isomeric 5/3-trifluoromethylpyrazole derivativesAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant activity (47-76% inhibition)[8]
1-phenyl-1H-pyrazole derivativesAnti-inflammatory, Analgesic, AntipyreticCarrageenan-induced rat paw edema, etc.Strong anti-inflammatory activity in rats[9]

Experimental Protocol: General Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a generalized protocol based on common laboratory practices.[10][11]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Experimental Protocol: General In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a generalized protocol based on reported studies.[8][12]

  • Animal Model: Wistar albino rats are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole derivatives.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory Action of Pyrazole Derivatives

G stimulus Inflammatory Stimulus cell_membrane Cell Membrane phospholipase Phospholipase A2 cell_membrane->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediates pyrazole Pyrazole Derivative pyrazole->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR study for this compound and its isomers is not available, general observations from the broader pyrazole literature can provide some insights:

  • Regioisomerism: The relative positions of the substituents on the pyrazole ring are known to significantly impact biological activity. For instance, studies on trifluoromethylpyrazole derivatives have shown that 3-trifluoromethylpyrazoles are more effective anti-inflammatory agents than their 5-trifluoromethyl counterparts.[8] This suggests that the arrangement of the methyl and phenyl groups in the target compound and its isomers could lead to substantial differences in their biological profiles.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core play a crucial role in modulating activity. Electron-withdrawing groups, such as halogens or nitro groups, have often been associated with enhanced antimicrobial or anti-inflammatory effects.[5][12]

  • The Carbaldehyde Group: The aldehyde functional group at the 4-position is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives, such as Schiff bases and chalcones, with potentially enhanced and diverse biological activities.[6][7]

Conclusion

This compound and its isomers represent a promising class of compounds for further investigation in drug discovery. The existing literature strongly supports the potential of the pyrazole-4-carbaldehyde scaffold to yield biologically active molecules. However, there is a clear gap in the direct comparative evaluation of the specific positional isomers of the methyl-phenyl-pyrazole-4-carbaldehyde core. Future research should focus on the systematic synthesis and parallel biological screening of these isomers to elucidate a clear structure-activity relationship. Such studies would provide invaluable data for the rational design of more potent and selective therapeutic agents based on the pyrazole framework.

References

A Comparative Analysis of the Biological Activities of Methyl- and Phenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects.[1] This guide provides an objective comparison of the biological activities of methyl- and phenyl-substituted pyrazoles, supported by experimental data, to assist researchers in drug discovery and development. The choice of substitution on the pyrazole ring significantly influences the compound's biological profile, impacting its efficacy and selectivity across various therapeutic targets.

Anticancer Activity: A Tale of Two Substituents

Both methyl- and phenyl-substituted pyrazoles have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical signaling pathways essential for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[1]

Generally, the introduction of a phenyl group, particularly with further substitutions on the phenyl ring itself, tends to enhance anticancer activity compared to a simple methyl group. This is often attributed to the increased steric bulk and potential for additional binding interactions within the target protein.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Methyl vs. Phenyl Substituted Pyrazoles

Compound TypeCancer Cell LineMethyl-Substituted PyrazolePhenyl-Substituted PyrazoleReference
Pyrazole DerivativeMCF-7 (Breast)15.541.88[2]
Pyrazole DerivativeB16-F10 (Melanoma)-2.12[3]
Pyrazole-Chalcone HybridHNO-97 (Head and Neck)->80% inhibition at 100 µg/ml[4]
Pyrazolo[1,5-a]quinazolinemGlu2/mGlu3 inhibitionLess ActiveMore Potent[5]
Pyrazole BenzamideHCT-116 (Colon)-7.74[6]
Pyrazole BenzamideMCF-7 (Breast)-4.98[6]

Note: This table is a synthesis of data from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The pyrazole nucleus is a common feature in many compounds with potent activity against a range of bacterial and fungal pathogens.[1] The nature of the substituent on the pyrazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

In several studies, phenyl-substituted pyrazoles, especially those with halogen substitutions on the phenyl ring, have demonstrated superior antimicrobial activity compared to their methyl-substituted counterparts.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Methyl vs. Phenyl Substituted Pyrazoles

Compound TypeMicroorganismMethyl-Substituted PyrazolePhenyl-Substituted PyrazoleReference
Pyrazolyl ChalconeM. tuberculosis H37Rv-6.25[4]
Pyrazolyl ChalconeMRSA-12.5[4]
Pyrazole-Triazole ThiolS. aureus--[7]
Pyrazole-Triazole ThiolE. coli--[7]
Pyrazole DerivativeS. aureus-Moderate Activity[8]
Pyrazole DerivativeC. albicans-Moderate Activity[8]

Note: This table is a synthesis of data from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazoles are well-known for their anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[2] The substitution pattern on the pyrazole ring significantly influences their anti-inflammatory and analgesic activities.

Studies have shown that both methyl and phenyl substitutions can lead to potent anti-inflammatory agents. The overall activity is often dependent on the entire molecular structure and its interaction with the active site of enzymes like COX-2.

Table 3: Comparative Anti-inflammatory Activity of Methyl vs. Phenyl Substituted Pyrazoles

Compound TypeAssayMethyl-Substituted PyrazolePhenyl-Substituted PyrazoleReference
3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamideCarrageenan-induced rat paw edemaGood anti-inflammatory activityGood anti-inflammatory activity[9]
Pyrazole HydrazoneBovine serum albumin denaturation-Favorable binding to COX-II[10]
Pyrazole BenzophenoneCarrageenan-induced rat paw edemaActive-[2]
1-phenyl-1H-pyrazole derivativeCarrageenan-induced rat paw edema-Strong anti-inflammatory activity[11]

Note: This table is a synthesis of data from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

Key Signaling Pathways and Experimental Workflows

The biological activities of these pyrazole derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to assess these activities is crucial for rational drug design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_assays Specific Assays cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Hydrazine, Diketones) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays characterization->in_vitro in_vivo In Vivo Models in_vitro->in_vivo Promising Candidates anticancer Anticancer (MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial (MIC Determination) in_vitro->antimicrobial anti_inflammatory Anti-inflammatory (Carrageenan Paw Edema) in_vitro->anti_inflammatory data_analysis Data Analysis (IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Optimization

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

Many anticancer pyrazoles target VEGFR-2, a key receptor in angiogenesis, the formation of new blood vessels that tumors need to grow.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway leading to endothelial cell proliferation.[5][12]

COX-2 Pathway in Inflammation

Anti-inflammatory pyrazoles often inhibit the COX-2 enzyme, which is responsible for producing prostaglandins that mediate pain and inflammation.

COX2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.[3][13]

Bacterial DNA Gyrase Inhibition

The antimicrobial action of some pyrazole derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

DNA_Gyrase_Inhibition DNAgyrase Bacterial DNA Gyrase Supercoiling DNA Supercoiling DNAgyrase->Supercoiling Induces CellDeath Bacterial Cell Death DNAgyrase->CellDeath Inhibition leads to Replication DNA Replication Supercoiling->Replication Enables Pyrazole Pyrazole Derivative Pyrazole->DNAgyrase Inhibits

Caption: Mechanism of action for pyrazole-based bacterial DNA gyrase inhibitors.[1][14]

Detailed Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for 72 hours.[15]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[15]

  • Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO to each well. The plate is then incubated for 15 minutes with shaking.[15]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[15] The percentage of cell viability is calculated relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

  • Serial Dilution: The pyrazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Dosing: Rats or mice are administered the test pyrazole compound, typically intraperitoneally or orally.[16]

  • Induction of Edema: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of the animal.[16]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[16]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Conclusion

The biological activity of pyrazole derivatives is profoundly influenced by the nature of the substituents on the pyrazole ring. While both methyl- and phenyl-substituted pyrazoles exhibit a wide range of promising pharmacological activities, the current body of research suggests that phenyl substitution, often with additional functionalization, can lead to enhanced potency, particularly in the context of anticancer and antimicrobial applications. The increased potential for π-π stacking and other hydrophobic interactions afforded by the phenyl ring likely contributes to this enhanced activity. However, the optimal substitution is target-dependent, and methyl-substituted pyrazoles also demonstrate significant anti-inflammatory and other biological effects. Future research should focus on systematic structure-activity relationship studies to further elucidate the impact of these and other substituents, paving the way for the development of more potent and selective pyrazole-based therapeutic agents.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of several 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. While the crystallographic data for the parent compound, this compound, is not publicly available, this guide utilizes data from closely related derivatives to offer valuable insights into the structural properties of this class of compounds. The guide also presents alternative analytical techniques and detailed experimental protocols to support researchers in their structural elucidation endeavors.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of various this compound derivatives. These derivatives provide a basis for understanding the structural impact of substituent changes on the pyrazole core.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₉ClN₂OMonoclinicP2₁/c6.76376.871222.418893.84581039.56
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[1]C₁₇H₁₄N₂O₂MonoclinicP2₁/c8.62077.169522.922899.1681398.67[1]
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[2]C₁₅H₁₃N₃OMonoclinicP2₁/c9.580715.17208.737093.61801267.46[2]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[3]C₁₆H₁₂N₂OTriclinicP-110.136715.595216.755090.1352504.1

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other spectroscopic techniques offer complementary information, particularly regarding the molecule's properties in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions.Unambiguous structure determination; provides absolute configuration.Requires a single, high-quality crystal; structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, and dynamic processes.Provides information about the molecule in a more biologically relevant state (solution); can study dynamic processes.Structure elucidation can be complex for large molecules; does not provide precise bond lengths and angles.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for functional group identification.Provides limited information on the overall 3D structure.
UV-Vis Spectroscopy Information about conjugated systems and electronic transitions.Sensitive technique for studying electronic properties.Provides limited structural information.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A common route for the synthesis of these derivatives involves the Vilsmeier-Haack reaction.

  • Preparation of the Hydrazone: An appropriately substituted acetophenone is reacted with phenylhydrazine in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.

  • Vilsmeier-Haack Reaction: The phenylhydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

  • Cyclization and Formylation: The reaction mixture is heated, leading to the cyclization of the hydrazone to form the pyrazole ring and concurrent formylation at the 4-position.

  • Work-up and Purification: The reaction is quenched with an ice-water mixture, and the resulting solid product is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction data, consisting of the intensities and positions of the diffracted X-ray beams, are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate 3D structure of the molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Substituted Acetophenone + Phenylhydrazine hydrazone Phenylhydrazone Formation start->hydrazone vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) hydrazone->vilsmeier product This compound Derivative vilsmeier->product crystal_growth Crystal Growth product->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution final_structure 3D Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to X-ray crystal structure analysis.

logical_relationship cluster_core Core Structure cluster_derivatives Derivatives cluster_analysis Structural Analysis parent This compound chloro 5-Chloro Derivative parent->chloro Substitution phenoxy 5-Phenoxy Derivative parent->phenoxy Substitution pyrrol 5-(1H-pyrrol-1-yl) Derivative parent->pyrrol Substitution nmr NMR Spectroscopy parent->nmr xray X-ray Crystallography chloro->xray phenoxy->xray pyrrol->xray

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of representative pyrazole-based drug candidates in the fields of oncology and inflammation. The data presented herein is collated from various studies to offer a side-by-side comparison, aiding in the evaluation of translational potential from preclinical laboratory findings to in vivo outcomes.

Data Presentation: A Comparative Analysis

The transition from a controlled in vitro environment to a complex in vivo system often presents challenges in drug development. The following tables summarize the quantitative data for selected pyrazole-based compounds, showcasing their performance in both settings.

Table 1: Anticancer Efficacy of Pyrazole-Based Compounds

Compound IDTargetIn Vitro AssayCell LineIC50 (µM)In Vivo ModelTreatment RegimenOutcomeReference
Compound A Tubulin PolymerizationTubulin Polymerization Inhibition-0.35Orthotopic Murine Mammary Tumor5 mg/kgSignificant tumor growth inhibition[1]
Compound B EGFR/VEGFR-2Kinase Inhibition-EGFR: 0.09, VEGFR-2: 0.23---[1]
Cytotoxicity (MTT)HepG20.71---[1]
Compound C CDK2Kinase Inhibition-0.074---[1]
Cytotoxicity (MTT)HCT116<23.7---[1]
Compound D Tubulin PolymerizationTubulin Polymerization Inhibition-7.30---[2]
Cytotoxicity (MTT)K5620.021---[2]
Cytotoxicity (MTT)A5490.69---[2]

Table 2: Anti-inflammatory Efficacy of Pyrazole-Based Compounds

Compound IDTargetIn Vitro AssayIC50 (µM)In Vivo ModelTreatment Regimen% Edema InhibitionReference
Celecoxib COX-2COX-2 Inhibition0.04Carrageenan-induced rat paw edema10 mg/kg65%[3]
SC-558 COX-2COX-2 Inhibition0.0053Carrageenan-induced rat paw edema--[3]
Pyrazolyl Chalcone 10i COX-1/COX-2COX-1 Inhibition10.21Carrageenan-induced rat paw edema50 mg/kg68.18%[3]
COX-2 Inhibition0.15
Pyrazoline 2d LipoxygenaseLOX Inhibition-Carrageenan-induced paw edema-Potent inhibition[4]
Pyrazoline 2g LipoxygenaseLOX Inhibition80---[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[5] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2, CDK2).

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays or luminescence-based assays like ADP-Glo™.[7][8][9]

Procedure (Luminescence-based):

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The assembly of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[3][4]

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a temperature-controlled spectrophotometer at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound and its IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of a compound.

Principle: The injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[1][10]

Procedure:

  • Animal Dosing: Administer the test compound to the animals (e.g., rats) via an appropriate route (e.g., oral gavage).

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[1]

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

In Vivo Orthotopic Murine Mammary Tumor Model

Objective: To evaluate the antitumor efficacy of a compound in a model that mimics human breast cancer.

Principle: Human breast cancer cells are implanted into the mammary fat pad of an immunodeficient mouse, where they can grow and form tumors. The efficacy of a drug is assessed by its ability to inhibit tumor growth.[2][11][12]

Procedure:

  • Cell Implantation: Inject a suspension of human breast cancer cells into the mammary fat pad of female immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound to the mice according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based drugs and the general workflows of the experimental models described.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy in_vitro_start Pyrazole Compound cell_based Cell-Based Assays (e.g., MTT) in_vitro_start->cell_based biochemical Biochemical Assays (e.g., Kinase, Tubulin) in_vitro_start->biochemical ic50 IC50 Determination cell_based->ic50 biochemical->ic50 in_vivo_start Lead Compound ic50->in_vivo_start Lead Selection animal_model Animal Model (e.g., Xenograft, Edema) in_vivo_start->animal_model efficacy Therapeutic Efficacy (% Inhibition) animal_model->efficacy

Caption: General workflow for in vitro to in vivo drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR/VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CDK2 CDK2/Cyclin CellCycle Cell Cycle Progression CDK2->CellCycle Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Transcription->CellCycle GrowthFactor Growth Factor GrowthFactor->RTK Pyrazole_RTK Pyrazole Inhibitor Pyrazole_RTK->RTK Inhibition Pyrazole_CDK Pyrazole Inhibitor Pyrazole_CDK->CDK2 Inhibition Pyrazole_Tubulin Pyrazole Inhibitor Pyrazole_Tubulin->Tubulin Inhibition of Polymerization

Caption: Key signaling pathways targeted by pyrazole-based drugs.

References

A Comparative Guide to Pyrazole-4-Carbaldehyde Analogs: Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. Among these, pyrazole-4-carbaldehyde analogs have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole-4-carbaldehyde analogs, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-4-carbaldehyde analogs is significantly influenced by the nature and position of substituents on the pyrazole ring and its associated phenyl groups. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

The anticancer potential of pyrazole-4-carbaldehyde derivatives has been extensively studied against various cancer cell lines. The in vitro cytotoxicity is a key indicator of their potential as chemotherapeutic agents.

Table 1: Anticancer Activity (IC50 in µM) of Pyrazole-4-Carbaldehyde Analogs

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Series 1 HHHHNO-97>100[1]
HH4-OCH₃HNO-9710.56[1]
HH4-ClHNO-9710.0[1]
4-ClH4-OCH₃HNO-97>100[1]
Series 2 PhenylPhenylHHepG2>50[2]
PhenylPhenylaminoHHepG26.1[2]
PhenylPhenylamino4-CH₃HepG27.9[2]
Series 3 Phenyl4-(benzyloxy)phenylHMCF-7>50[3]
Phenyl4-(benzyloxy)phenyl4-OCH₃MCF-72.13[3]
Phenyl4-(benzyloxy)phenyl4-ClMCF-7>50[3]

General Structure for Anticancer Analogs:

Caption: General scaffold of pyrazole-4-carbaldehyde analogs evaluated for anticancer activity.

SAR Insights for Anticancer Activity:

  • Substitution on the N1-phenyl ring (R1): The presence of a substituent at the N1-phenyl ring can significantly impact activity. For instance, an unsubstituted phenyl at N1 is often preferred.

  • Substitution at the C3-position (R2): This position is critical for activity. The introduction of a phenylamino group dramatically enhances anticancer potency compared to an unsubstituted phenyl group.

  • Modifications of the carbaldehyde group: Conversion of the carbaldehyde to chalcone derivatives often leads to increased cytotoxicity. Substituents on the phenyl ring of the chalcone moiety (R3) play a crucial role, with electron-donating groups like methoxy sometimes enhancing activity.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

Table 2: Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM) of Pyrazole-4-Carbaldehyde Analogs

Compound IDR1R2IC50 (µM)Reference
Series 4 HH0.85[4]
4-CH₃H0.62[4]
4-OCH₃H0.45[4]
4-ClH0.78[4]
4-NO₂H0.91[4]

General Structure for Anti-inflammatory Analogs:

Caption: General scaffold of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.

SAR Insights for Anti-inflammatory Activity:

  • Substitution on the C3-phenyl ring (R1): Electron-donating groups at the para position of the C3-phenyl ring, such as methoxy and methyl, tend to enhance COX-2 inhibitory activity. Electron-withdrawing groups like nitro at the same position appear to be less favorable.

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives have also demonstrated promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyrazole-4-Carbaldehyde Analogs

Compound IDR1R2S. aureusE. coliReference
Series 5 2,4-dichlorophenylH>100>100[5]
2,4-dichlorophenyl4-Br-phenoxyacetyl62.562.5[5]
2,4-dichlorophenyl2,4,6-trichloro-phenoxyacetyl62.562.5[5]
Series 6 3,4,5-trihydroxyphenylH1822[6]
3,4,5-trihydroxyphenyl4-Cl1215[6]
3,4,5-trihydroxyphenyl4-OCH₃1014[6]

General Structure for Antimicrobial Analogs:

Caption: General scaffold of pyrazole-4-carbaldehyde analogs evaluated for antimicrobial activity.

SAR Insights for Antimicrobial Activity:

  • Substitution at the N1-position (R2): The introduction of substituted phenoxyacetyl moieties at the N1 position can significantly enhance antimicrobial activity. Halogen substitutions on this phenoxy ring appear to be particularly effective.

  • Substitution at the C3-position (R1): The presence of electron-withdrawing or electron-donating groups on a phenyl ring at the C3 position can modulate the antimicrobial potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-4-carbaldehyde analogs (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme Preparation: Human recombinant COX-2 enzyme is used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.

  • Enzyme Addition: The COX-2 enzyme is added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity is determined.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of pyrazole-4-carbaldehyde analogs.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Substituted Acetophenones, Hydrazines) hydrazone Hydrazone Formation start->hydrazone vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) hydrazone->vilsmeier pyrazole Pyrazole-4-carbaldehyde Analogs vilsmeier->pyrazole anticancer Anticancer Assays (e.g., MTT) pyrazole->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) pyrazole->antiinflammatory antimicrobial Antimicrobial Assays (e.g., MIC) pyrazole->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antiinflammatory->sar antimicrobial->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the SAR study of pyrazole-4-carbaldehyde analogs.

Apoptosis Induction Signaling Pathway

Several pyrazole-4-carbaldehyde analogs exert their anticancer effects by inducing apoptosis. The intrinsic pathway is a common mechanism.

apoptosis pyrazole Pyrazole-4-carbaldehyde Analog ros Increased ROS Production pyrazole->ros bcl2_bax Decreased Bcl-2/Bax Ratio ros->bcl2_bax mito Mitochondrial Dysfunction bcl2_bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some pyrazole analogs.

References

Comparative Docking Analysis of Pyrazole Derivatives in Key Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of pyrazole-based compounds with significant enzymatic targets. This report synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.

The versatile scaffold of pyrazole and its derivatives has positioned them as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking studies have become an indispensable tool in the rational design of novel pyrazole-based inhibitors, offering insights into their binding modes and affinities within the active sites of various enzymes. This guide provides a comparative analysis of docking studies performed on pyrazole derivatives against several key enzyme targets, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Docking Scores

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyrazole derivatives against their respective enzyme targets.

Derivative ClassEnzyme TargetPDB IDTop Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
1H-Pyrazole DerivativesVEGFR-22QU5-10.09--
1H-Pyrazole DerivativesAurora A2W1G-8.57--
1H-Pyrazole DerivativesCDK22VTO-10.35--
4,5-dihydro-1H-pyrazole-1-yl acetateCOX-2--9.434Celecoxib-12.049
Ferrocenyl-substituted pyrazoleDNA Gyrase6QX2-9.6--
Pyrazole-benzimidazolone hybridHPPD--NTBC-

Table 1: Comparative Docking Scores of Pyrazole Derivatives. This table presents the best-reported binding energies for different classes of pyrazole derivatives against various enzyme targets. The Protein Data Bank (PDB) ID for each target is provided where available. For the COX-2 study, the docking score of the standard drug Celecoxib is included for comparison.[1][2][3]

Experimental Protocols: Methodologies in Focus

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. This section outlines a detailed, composite protocol based on the reported experiments.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the pyrazole derivatives were generated using chemical drawing software such as ChemDraw. Energy minimization of the ligands was then performed using tools like the Dundee PRODRG server or OpenBabel to obtain stable conformations.[1]

  • Protein Preparation: The crystal structures of the target enzymes (e.g., VEGFR-2, Aurora A, CDK2, DNA gyrase) were retrieved from the Protein Data Bank (PDB).[1][3] Non-essential water molecules, co-factors, and existing ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollaman charges were assigned using tools like AutoDock Tools (ADT).[1]

2. Molecular Docking:

  • Software: The primary software utilized in these studies was AutoDock 4.2, employing a Lamarkian genetic algorithm for flexible ligand docking.[1][4]

  • Grid Box Generation: A grid box was defined around the active site of the enzyme to encompass the binding pocket. The specific dimensions and coordinates of the grid box were determined based on the co-crystallized ligand or by identifying the active site residues from resources like PDBsum.[1]

  • Docking Execution: The prepared ligands were then docked into the defined grid box of the target protein. The docking process allows for the exploration of various conformations and orientations of the ligand within the active site to identify the most favorable binding pose. Gasteiger charges were added to the ligands, and rotatable bonds were defined to allow for conformational flexibility.[1]

  • Analysis of Results: The docking results were analyzed based on the binding energy (in kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. The pose with the lowest binding energy was typically considered the most favorable.[1]

Signaling Pathway and Experimental Workflow Visualization

To contextualize the therapeutic potential of these pyrazole derivatives, it is crucial to understand the signaling pathways in which the target enzymes are involved. For instance, Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.

The following diagram illustrates a generalized workflow for in silico molecular docking studies, from initial preparation to final analysis.

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (PDB Retrieval, Cleaning) Start->Protein_Prep Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

References

Validating the Mechanism of Action for a 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derived Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde derived inhibitor, herein designated as Pyrazole-4C, as a potential anti-inflammatory agent. Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document outlines a systematic approach to characterizing Pyrazole-4C, comparing its hypothetical performance with established non-steroidal anti-inflammatory drugs (NSAIDs), and provides detailed experimental protocols to elucidate its precise molecular mechanism.

Putative Mechanism of Action: Selective COX-2 Inhibition

Many pyrazole-containing compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[4] The two main isoforms, COX-1 and COX-2, represent a critical divergence in therapeutic targeting. COX-1 is constitutively expressed and plays a role in homeostatic functions, whereas COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

This guide will proceed under the hypothesis that Pyrazole-4C acts as a selective COX-2 inhibitor. We will compare its projected efficacy and selectivity against a known selective COX-2 inhibitor, Celecoxib, and a non-selective COX inhibitor, Ibuprofen.

Comparative Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to validate the on-target activity and selectivity of Pyrazole-4C.

Table 1: In Vitro Enzyme Inhibition Assay (IC50 Values)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-4C 25.30.15168.7
Celecoxib 15.20.04380.0
Ibuprofen 12.59.81.28
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Table 2: Cellular Assay - Prostaglandin E2 (PGE2) Production in Macrophages

Treatment (1 µM)LPS-Stimulated PGE2 Production (% of Control)
Vehicle Control 100%
Pyrazole-4C 12.5%
Celecoxib 8.2%
Ibuprofen 35.7%
This assay measures the downstream effect of COX-2 inhibition in a cellular context. Lower PGE2 production indicates greater inhibition of the inflammatory pathway.

Signaling Pathway and Experimental Workflow

Prostaglandin Synthesis Pathway and Inhibitor Action

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation PLA2 PLA2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandin Synthases Prostaglandin Synthases Pyrazole-4C Pyrazole-4C Pyrazole-4C->COX-1 / COX-2 Selective Inhibition of COX-2 Celecoxib Celecoxib Celecoxib->COX-1 / COX-2 Selective Inhibition of COX-2 Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Non-selective Inhibition

Caption: Arachidonic acid cascade and points of intervention by inhibitors.

Experimental Workflow for Mechanism of Action Validation

cluster_in_vitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_in_vivo In Vivo Validation Enzyme_Assay COX-1 & COX-2 Enzyme Inhibition Assay Determine_IC50 Determine IC50 Values & Selectivity Index Enzyme_Assay->Determine_IC50 Cell_Culture Culture Macrophages (e.g., RAW 264.7) Determine_IC50->Cell_Culture LPS_Stimulation Stimulate with LPS + Inhibitor Treatment Cell_Culture->LPS_Stimulation PGE2_ELISA Measure PGE2 Production by ELISA LPS_Stimulation->PGE2_ELISA Animal_Model Carrageenan-Induced Paw Edema in Rats PGE2_ELISA->Animal_Model Inhibitor_Administration Administer Inhibitor Animal_Model->Inhibitor_Administration Measure_Edema Measure Paw Volume Inhibitor_Administration->Measure_Edema Hypothesis Hypothesis: Pyrazole-4C is a selective COX-2 inhibitor Hypothesis->Enzyme_Assay

Caption: Workflow for validating a putative COX-2 inhibitor.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of Pyrazole-4C against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is proportional to the amount of PGG2 produced by the cyclooxygenase activity.

  • Procedure:

    • Prepare a series of dilutions of Pyrazole-4C, Celecoxib, and Ibuprofen.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the inhibitor at various concentrations.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at 37°C.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value for each enzyme. The selectivity index is calculated by dividing the IC50 of COX-1 by the IC50 of COX-2.

Cellular Prostaglandin E2 (PGE2) Production Assay

Objective: To assess the effect of Pyrazole-4C on COX-2 activity within a cellular context.

Methodology:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of Pyrazole-4C, Celecoxib, or Ibuprofen for 1 hour.

    • Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of PGE2 produced in the presence of the inhibitor is compared to the vehicle-treated control to determine the percentage of inhibition.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of Pyrazole-4C.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer Pyrazole-4C, Celecoxib, Ibuprofen, or vehicle control orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion

The validation of the mechanism of action for a novel inhibitor like this compound is a critical step in its development as a potential therapeutic agent. The proposed experimental framework, combining in vitro enzymatic assays, cell-based functional assays, and in vivo models, provides a robust strategy for elucidating its potency, selectivity, and efficacy. By comparing its performance against established drugs such as Celecoxib and Ibuprofen, researchers can gain a comprehensive understanding of its therapeutic potential and position it within the landscape of anti-inflammatory agents. The hypothetical data presented serves as a guide for the expected outcomes of a selective COX-2 inhibitor.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the selectivity of kinase inhibitors is critical for predicting therapeutic efficacy and anticipating off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of three widely-used pyrazole-based kinase inhibitors: Sunitinib, Axitinib, and Dasatinib. By examining their interactions across the human kinome, this document aims to provide objective data to support informed decisions in research and development.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1] While designed to target specific kinases involved in oncogenic signaling, the inherent structural similarities within the kinase family often lead to off-target interactions. This cross-reactivity can result in unexpected toxicities or, in some cases, beneficial polypharmacology. Here, we present quantitative data from comprehensive kinase profiling assays, detail the experimental methodologies used to generate this data, and visualize the key signaling pathways impacted by these inhibitors.

Comparative Kinase Inhibition Profiles

To facilitate a direct comparison of the selectivity of Sunitinib, Axitinib, and Dasatinib, the following tables summarize their inhibition profiles against a panel of kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor at a concentration of 1 µM, as determined by the Mobility Shift Assay (MSA). A lower percentage indicates stronger inhibition.

Table 1: Cross-Reactivity Profile of Sunitinib (1 µM)
Kinase TargetKinase Family% InhibitionPrimary Cellular Process
VEGFR2 (KDR) TK99 Angiogenesis, Cell Proliferation
PDGFRβ TK98 Cell Growth, Proliferation, Angiogenesis
KIT TK97 Hematopoiesis, Cell Survival, Proliferation
FLT3 TK95 Hematopoiesis, Cell Proliferation
RET TK92 Neuronal Development, Cell Survival
SRCTK65Cell Adhesion, Migration, Survival
ABL1TK40Cell Proliferation, Differentiation, Apoptosis
Table 2: Cross-Reactivity Profile of Axitinib (1 µM)
Kinase TargetKinase Family% InhibitionPrimary Cellular Process
VEGFR2 (KDR) TK100 Angiogenesis, Cell Proliferation
VEGFR1 (FLT1) TK99 Angiogenesis, Endothelial Cell Survival
VEGFR3 (FLT4) TK99 Lymphangiogenesis
PDGFRβ TK85 Cell Growth, Proliferation, Angiogenesis
KIT TK80 Hematopoiesis, Cell Survival, Proliferation
RETTK60Neuronal Development, Cell Survival
SRCTK30Cell Adhesion, Migration, Survival
Table 3: Cross-Reactivity Profile of Dasatinib (1 µM)
Kinase TargetKinase Family% InhibitionPrimary Cellular Process
ABL1 TK100 Cell Proliferation, Differentiation, Apoptosis
SRC TK100 Cell Adhesion, Migration, Survival
LCK TK100 T-cell Activation and Development
LYN TK100 B-cell Signaling, Mast Cell Activation
YES1 TK100 Cell Growth and Differentiation
KITTK90Hematopoiesis, Cell Survival, Proliferation
PDGFRβTK88Cell Growth, Proliferation, Angiogenesis

Note: The data presented is compiled from Carna Biosciences' Mobility Shift Assay platform and is intended for comparative purposes. Bolded entries indicate primary targets.

Experimental Protocols

A thorough understanding of the methodologies used to generate kinase profiling data is essential for accurate interpretation. Below are detailed protocols for two widely used platforms for assessing kinase inhibitor cross-reactivity: KINOMEscan™ and KiNativ™.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction between a test compound and a large panel of kinases.[2]

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.[3]

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.[3]

  • Ligand Immobilization: A broadly active kinase inhibitor is covalently attached to a solid support, such as beads.[3]

  • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together in a multi-well plate. The test compound and the immobilized ligand compete for binding to the kinase's active site.[2]

  • Washing: Unbound kinase and test compound are removed through a series of wash steps.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR), which offers high sensitivity.[2]

  • Data Analysis: The results are often expressed as a percentage of the control (vehicle-treated sample), where a lower percentage indicates stronger binding. These values can be used to calculate the dissociation constant (Kd), a direct measure of binding affinity.[3]

KiNativ™ Activity-Based Protein Profiling

The KiNativ™ platform is an activity-based protein profiling method that measures the ability of an inhibitor to prevent the labeling of active kinases in a complex biological sample, such as a cell lysate.[1][4]

Principle: This method utilizes a biotinylated acyl phosphate probe of ATP or ADP that covalently modifies a conserved lysine residue within the ATP-binding pocket of active kinases. If a kinase is inhibited by a test compound, the probe cannot bind, resulting in reduced or no labeling.[5][6]

Methodology:

  • Lysate Preparation: Cells or tissues are lysed to obtain a complex protein mixture containing native kinases in their active conformations.

  • Inhibitor Incubation: The lysate is treated with the test compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling: A biotinylated acyl-phosphate probe (e.g., BHAcATP or BHAcADP) is added to the inhibitor-treated lysate. The probe covalently attaches a biotin tag to the active site of uninhibited kinases.[1]

  • Tryptic Digestion: The protein mixture is digested with trypsin to generate peptides.

  • Enrichment of Biotinylated Peptides: Biotinylated peptides, corresponding to the active sites of labeled kinases, are isolated using streptavidin-coated beads.[5]

  • Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of labeling.

  • Data Analysis: The amount of labeled peptide from each kinase in the inhibitor-treated sample is compared to the vehicle control to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context of these inhibitors and the experimental processes, the following diagrams were generated using the Graphviz DOT language.

G Experimental Workflow for Kinase Profiling cluster_0 Sample Preparation cluster_1 Assay cluster_2 Detection & Analysis Test Compound Test Compound Serial Dilution Serial Dilution Test Compound->Serial Dilution Incubation Incubation of Compound with Kinase/Lysate Serial Dilution->Incubation Kinase Panel / Cell Lysate Kinase Panel or Cell Lysate Kinase Panel / Cell Lysate->Incubation Probe/Ligand Addition Addition of Labeled Probe or Immobilized Ligand Incubation->Probe/Ligand Addition Signal Quantification Signal Quantification (qPCR or LC-MS/MS) Probe/Ligand Addition->Signal Quantification Data Analysis Data Analysis (% Inhibition or Kd) Signal Quantification->Data Analysis Cross-Reactivity Profile Cross-Reactivity Profile Data Analysis->Cross-Reactivity Profile

General workflow for kinase cross-reactivity profiling.

G VEGFR/PDGFR Signaling Pathway VEGF/PDGF VEGF/PDGF VEGFR/PDGFR VEGFR/PDGFR VEGF/PDGF->VEGFR/PDGFR PI3K PI3K VEGFR/PDGFR->PI3K PLCγ PLCγ VEGFR/PDGFR->PLCγ Grb2/Sos Grb2/Sos VEGFR/PDGFR->Grb2/Sos Sunitinib/Axitinib Sunitinib/Axitinib Sunitinib/Axitinib->VEGFR/PDGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation DAG/IP3 DAG/IP3 PLCγ->DAG/IP3 PKC PKC DAG/IP3->PKC Cell Proliferation Cell Proliferation PKC->Cell Proliferation Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis\n& Cell Migration Angiogenesis & Cell Migration ERK->Angiogenesis\n& Cell Migration

Inhibition of VEGFR/PDGFR signaling by Sunitinib and Axitinib.

G BCR-ABL and Src Family Kinase Signaling BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway Src Family Kinases Src Family Kinases (Src, Lck, etc.) Src Family Kinases->PI3K/AKT Pathway Src Family Kinases->RAS/MAPK Pathway FAK FAK Src Family Kinases->FAK Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->Src Family Kinases Anti-Apoptosis Anti-Apoptosis STAT5->Anti-Apoptosis Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Adhesion\n& Migration Cell Adhesion & Migration FAK->Cell Adhesion\n& Migration

Dasatinib inhibits BCR-ABL and Src family kinase pathways.

References

A Head-to-Head Comparison of Synthetic Routes to Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and agrochemicals. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a head-to-head comparison of the most prominent synthetic routes to functionalized pyrazoles, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of the pyrazole ring is dominated by several key strategies, each with its own set of advantages and limitations. The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone of pyrazole chemistry due to its simplicity and versatility.[1][2] A related and widely used approach involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines.[3][4] More modern approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer access to highly functionalized and complex pyrazole derivatives, often with high efficiency and atom economy.[5][6][7] Furthermore, the adoption of green chemistry principles has led to the development of environmentally benign methods, including microwave-assisted and solvent-free syntheses, which often result in shorter reaction times and higher yields.[1][8][9]

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the synthesis of functionalized pyrazoles via different methodologies, allowing for a direct comparison of their efficiency under various conditions.

Table 1: Knorr Pyrazole Synthesis and its Modifications
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference(s)
Ethyl acetoacetatePhenylhydrazineGlacial acetic acid/EthanolReflux, 1 hHigh[10]
Ethyl benzoylacetateHydrazine hydrateGlacial acetic acid/1-Propanol100°C, 1 hHigh[10]
Substituted 1,3-diketonesHydrazine derivativesEthylene glycolRoom Temperature70-95[1]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilver catalyst60°CModerate to Excellent[11]
1,3-DiketonesArylhydrazinesN,N-dimethylacetamideRoom Temperature59-98[1]
Ethyl acetoacetatePhenylhydrazineNano-ZnONot specified95[2]
Table 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Chalcone DerivativeHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference(s)
Substituted ChalconesHydrazine hydrateEthanolReflux, 3 hHigh[12]
Furan-based ChalconesHydrazine hydrateEthanolMicrowave, 600W, 2-4 min79[5]
1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-onePhenylhydrazineEthanolReflux, 4 h69.89[3]
Pyrazole ketone and substituted aldehydes--Microwave-assisted80-85[8]
1,3-diaryl pyrazole-4-carbaldehydes and arylmethylketones-BaseMicrowave/UltrasoundModerate to Good[13]
Table 3: 1,3-Dipolar Cycloaddition
DipolarophileDipole Precursor (Nitrile Imine Source)Catalyst/SolventReaction ConditionsYield (%)Reference(s)
Acetyl acetoneDiphenyl hydrazones/Chloramine-TEthyl alcoholWater-bath, 2-3 h59-78
α-BromocinnamaldehydeVarious nitrile iminesTriethylamineRoom Temperature, 24 hGood[5]
Ninhydrin-derived Morita–Baylis–Hillman carbonatesNitrilimines--up to 95[14]
BenzoquinonePhenyl hydrazonesTriethylamine/PyridineRoom TemperatureGood[2]
Table 4: Multicomponent Reactions (MCRs)
Component 1Component 2Component 3Component 4Catalyst/SolventReaction ConditionsYield (%)Reference(s)
Aromatic aldehydeMalononitrileHydrazine hydrateEthyl acetoacetate[Et3NH][HSO4] (Ionic Liquid)Room Temperature, 15 minExcellent[6]
EnaminonesBenzaldehydeHydrazine dihydrochloride-Water/Ammonium acetateReflux, 1 hGood[15]
(Hetero)aromatic aldehydesHydrazine hydrateβ-ketoestersMalononitrilePiperidine/WaterRoom Temperature, 20 min85-93[16]
AldehydesMalononitrilePhenyl hydrazine-Solid-phase vinyl alcohol (SPVA)Solvent-free-[6]

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a classic Knorr synthesis of a pyrazolone.[10]

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate to phenylhydrazine. Note that this addition can be exothermic.

    • Heat the reaction mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

    • The pure pyrazolone can be obtained by recrystallization from ethanol.

Synthesis from Chalcone: Preparation of 2-Pyrazolines

This protocol details the synthesis of pyrazolines from chalcones under microwave irradiation.[5]

  • Materials:

    • Chalcone (0.01 mol)

    • Hydrazine hydrate (0.02 mol)

    • Ethanol (20 ml)

  • Procedure:

    • In a microwave-safe vessel, mix the chalcone and hydrazine hydrate in ethanol.

    • Irradiate the mixture in a microwave oven at 600 watts for 2-4 minutes.

    • After irradiation, cool the mixture and pour it into crushed ice.

    • The solid product will precipitate.

    • Collect the solid by filtration, wash with water, and determine the melting point.

    • Purity can be checked by TLC using a n-Hexane:Ethyl acetate (6:4) solvent system.

1,3-Dipolar Cycloaddition: Synthesis of 4-acetyl-5-methyl-1,3-diphenylpyrazole

This protocol describes the synthesis of a tetrasubstituted pyrazole via a 1,3-dipolar cycloaddition.

  • Materials:

    • Benzaldehyde hydrazone (6.0 mmol)

    • Acetyl acetone (12.0 mmol)

    • Chloramine-T (8.0 mmol)

    • Ethyl alcohol (20 mL)

    • Ether

    • 1N NaOH

    • Brine solution

  • Procedure:

    • In a suitable flask, mix benzaldehyde hydrazone, freshly distilled acetyl acetone, and chloramine-T in ethyl alcohol.

    • Warm the mixture on a water bath for 2-3 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, evaporate the solvent in vacuo.

    • Extract the residual mass into ether (25 mL).

    • Wash the ether layer successively with water (2x20 mL), 1N NaOH (1x10 mL), and brine solution (2x15 mL).

    • Dry the ether layer over anhydrous sodium sulphate.

    • Evaporation of the solvent will afford the crude product, which can be further purified.

Multicomponent Synthesis: Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.[6]

  • Materials:

    • Aryl aldehyde (1a-j)

    • Propanedinitrile (malononitrile)

    • Hydrazine hydrate

    • Ethyl acetoacetate

    • Triethylammonium hydrogen sulphate ([Et3NH][HSO4]) (20 mol %)

  • Procedure:

    • In a reaction vessel, mix the aryl aldehyde, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate.

    • Add the Brønsted acid ionic liquid catalyst, [Et3NH][HSO4] (20 mol %).

    • Stir the reaction mixture at room temperature for 15 minutes.

    • The reaction proceeds under solvent-free conditions.

    • The product can be isolated and purified by appropriate workup procedures.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations in each synthetic route.

Knorr_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Acid Catalyst product Pyrazole cyclization->product - H2O

Caption: General workflow of the Knorr Pyrazole Synthesis.

Chalcone_Synthesis chalcone α,β-Unsaturated Carbonyl (Chalcone) addition Michael Addition chalcone->addition + hydrazine Hydrazine hydrazine->addition cyclization Intramolecular Condensation addition->cyclization product Pyrazoline/Pyrazole cyclization->product - H2O

Caption: Synthesis of pyrazoles from chalcones.

Dipolar_Cycloaddition dipolarophile Dipolarophile (Alkyne/Alkene) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition + dipole 1,3-Dipole (Nitrile Imine) dipole->cycloaddition product Pyrazole cycloaddition->product

Caption: 1,3-Dipolar cycloaddition route to pyrazoles.

MCR_Synthesis A Component A one_pot One-Pot Reaction A->one_pot B Component B B->one_pot C Component C C->one_pot D ... D->one_pot product Complex Pyrazole one_pot->product Catalyst

Caption: General scheme for Multicomponent Pyrazole Synthesis.

References

Spectroscopic Comparison: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its Precursor, 3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with its primary precursor, 3-phenyl-1H-pyrazole. The analysis focuses on the key transformations observed through Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). The data presented herein serves to confirm the successful synthesis of the target molecule via methylation and formylation reactions.

The synthesis of this compound typically involves a two-step process starting from 3-phenyl-1H-pyrazole. The first step is the methylation of the pyrazole ring at the N1 position, followed by a Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position.[1][2] This guide will demonstrate how spectroscopic techniques can unequivocally track these structural modifications.

Logical Synthesis Workflow

The transformation from the precursor to the final product follows a distinct pathway. Initially, the N-H proton of 3-phenyl-1H-pyrazole is substituted with a methyl group. Subsequently, the C-H proton at the 4th position of the pyrazole ring is replaced by a carbaldehyde group.

G cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Final Product A 3-phenyl-1H-pyrazole B 1-Methyl-3-phenyl-1H-pyrazole A->B  Methylation   (e.g., CH3I, base) C This compound B->C  Vilsmeier-Haack Formylation   (POCl3, DMF)

Caption: Synthetic pathway from precursor to final product.

FT-IR Spectroscopic Analysis

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The comparison between the precursor and the final product reveals two critical changes: the disappearance of the N-H stretching vibration and the appearance of a strong C=O stretching vibration from the newly introduced aldehyde group.

Functional Group Precursor: 3-phenyl-1H-pyrazole (cm⁻¹) Product: this compound (cm⁻¹) Interpretation
N-H Stretch 3200 - 2600 (broad)[3]AbsentConfirms the substitution of the N-H proton (methylation).
Aromatic C-H Stretch ~3120~3050Indicates the continued presence of aromatic rings.
Aldehyde C-H Stretch Absent~2840[2]Confirms the presence of the aldehyde C-H bond.
C=O Stretch (Aldehyde) Absent~1695 (strong) [2]Key indicator of the successful formylation of the pyrazole ring.
C=N & C=C Stretches ~1520 - 1600[3]~1500 - 1590Shows the persistence of the pyrazole and phenyl ring structures.

¹H NMR Spectroscopic Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The ¹H NMR spectra clearly distinguish the product from its precursor through the loss of the N-H and pyrazole C4-H signals and the emergence of characteristic N-methyl and aldehyde proton signals.

Proton Environment Precursor: 3-phenyl-1H-pyrazole (δ, ppm) Product: this compound (δ, ppm) Interpretation
-CHO (Aldehyde) Absent10.09 (s, 1H) [2]Unambiguous evidence of the formyl group.
Pyrazole H-5 ~7.65 (d, 1H)~8.22 (s, 1H) [2]The signal shifts downfield and becomes a singlet due to the substitution at C4.
Phenyl Group (Ar-H) 7.30 - 7.80 (m, 5H)[4]7.40 - 7.83 (m, 5H)[2]The complex multiplet confirms the phenyl ring is intact.
Pyrazole H-4 ~6.50 (d, 1H)AbsentDisappearance confirms substitution at the C4 position.
N-CH₃ (Methyl) Absent~3.95 (s, 3H) A sharp singlet confirms the N-methylation of the pyrazole ring.
N-H ~12.5 (br s, 1H)AbsentDisappearance confirms N-H substitution.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. The most significant changes in the ¹³C NMR spectrum are the appearance of the aldehyde carbonyl carbon at a highly deshielded position and the signal corresponding to the N-methyl carbon.

Carbon Environment Precursor: 3-phenyl-1H-pyrazole (δ, ppm) Product: this compound (δ, ppm) Interpretation
C=O (Aldehyde) Absent~182.9 [2]Key downfield signal confirming the presence of the aldehyde carbonyl carbon.
Pyrazole C-3 ~152.0~153.8[2]Attached to the phenyl group; minor shift upon functionalization.
Pyrazole C-5 ~135.0~139.0[2]Experiences a downfield shift due to the adjacent electron-withdrawing aldehyde.
Phenyl Group (Ar-C) 126.0 - 133.0[5]125.3 - 134.2[2]Phenyl carbon signals remain in the expected aromatic region.
Pyrazole C-4 ~104.0[5]~123.7[2]Significant downfield shift due to the attachment of the formyl group.
N-CH₃ (Methyl) Absent~39.0 Appearance of a signal in the aliphatic region confirms methylation.

Experimental Protocols

The data cited in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

FT-IR Spectroscopy

Spectra were recorded on an FT-IR spectrometer using KBr pellets. A small amount of the solid sample was mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[6] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).[7] Chemical shifts (δ) are reported in parts per million.

Experimental Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Deuterated Solvent (NMR) or Mix with KBr (FT-IR) A->B NMR NMR Spectrometer (¹H, ¹³C) B->NMR FTIR FT-IR Spectrometer B->FTIR Process Process Spectra (Baseline Correction, Phasing) NMR->Process FTIR->Process Analyze Analyze & Assign Peaks Process->Analyze

Caption: General workflow for spectroscopic sample analysis.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound utilized in various synthetic and medicinal chemistry applications. The following procedures are synthesized from safety data sheets (SDS) of structurally similar pyrazole-based aldehydes and serve as a comprehensive directive in the absence of a specific SDS for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards.

Personal Protective Equipment (PPE): All personnel handling this compound should be equipped with the following PPE to prevent exposure.

Personal Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation or allergic reactions.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of potentially harmful airborne particles.

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust or vapors.[1][3]

  • Wash hands thoroughly after handling.[1][3][4][5][6]

  • Ensure adequate ventilation in the handling area.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as a non-halogenated organic solid.

  • Segregate: Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents.

  • Containerize: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated waste container.[1][4] For liquid spills, use an inert absorbent material to contain the spill before collection.

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Step 3: Final Disposal

  • Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have specific procedures and approved vendors for chemical waste disposal.

  • Professional Disposal: The recommended method of disposal is through a licensed hazardous waste disposal company.[1][3][4][6] The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Have this compound for Disposal B Is the container empty and clean? A->B C Dispose of as non-hazardous waste (consult local regulations) B->C Yes D Is the material unused or expired? B->D No E Is it a small spill residue? D->E No F Package in a labeled, sealed container for hazardous waste D->F Yes E->F No (Bulk material) G Absorb with inert material, then place in a sealed, labeled hazardous waste container E->G Yes H Contact Environmental Health & Safety (EHS) for pickup F->H G->H I EHS arranges for licensed hazardous waste disposal H->I J End I->J

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is based on the safety data sheets of structurally similar compounds. It is essential to consult your institution's specific guidelines and, if available, the official Safety Data Sheet for this compound before handling and disposal. This guide is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

References

Personal protective equipment for handling 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 25016-11-9

Hazard Summary: This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles / Face ShieldMust meet ANSI standard Z87.1-2003 or European Standard EN166.[2][3] Chemical splash goggles are required, and a face shield must be worn in situations with a higher risk of splashing.
Skin Chemical-resistant GlovesWear compatible chemical-resistant gloves.[1] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.
Lab CoatA flame-resistant lab coat is required. Ensure it is closed and extends below the knee.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][3] A surgical N-95 respirator can provide both respiratory and splash protection.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety.

Handling Protocol:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

  • Dispensing: Avoid creating dust. If the compound is a solid, handle it carefully.

  • Post-Handling: Thoroughly wash your hands and any exposed skin with soap and water after handling.[1] Do not eat, drink, or smoke in the work area.[4]

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to soak up the substance.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of the chemical by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] Do not empty into drains.[1][2]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat - Respirator handling_weigh Weigh/dispense chemical inside fume hood prep_ppe->handling_weigh 2. prep_setup Verify fume hood function and access to safety shower/ eyewash station prep_setup->prep_ppe 1. handling_exp Perform experiment handling_weigh->handling_exp 3. cleanup_decon Decontaminate work area and equipment handling_exp->cleanup_decon 4. cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste 5. cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe 6. disposal_store Store waste in a designated, secure area cleanup_waste->disposal_store cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash 7. disposal_pickup Arrange for professional hazardous waste disposal disposal_store->disposal_pickup

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.